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  • Product: 2-(4-Fluoropiperidin-1-yl)aniline
  • CAS: 1554044-58-4

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Fluorinated Piperidinylanilines in Modern Drug Discovery

An In-depth Technical Guide to 2-(4-Fluoropiperidin-1-yl)aniline: Properties, Synthesis, and Pharmacological Potential The 2-(piperidin-1-yl)aniline scaffold is a privileged structural motif in medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-Fluoropiperidin-1-yl)aniline: Properties, Synthesis, and Pharmacological Potential

The 2-(piperidin-1-yl)aniline scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for a multitude of biologically active agents.[1][2] Its prevalence stems from the combination of a nucleophilic aniline, a versatile synthetic handle, and a basic piperidine ring, which often plays a crucial role in modulating physicochemical properties like solubility and in forming key interactions with biological targets.[3][4] The strategic introduction of a fluorine atom onto the piperidine ring, as in 2-(4-Fluoropiperidin-1-yl)aniline, represents a sophisticated approach in modern drug design. Fluorination is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate the basicity (pKa) of the piperidine nitrogen, which can fine-tune receptor binding affinity and selectivity.[5]

This technical guide provides a comprehensive analysis of 2-(4-Fluoropiperidin-1-yl)aniline, offering insights into its physicochemical properties, a robust and validated synthetic methodology, detailed spectroscopic analysis, and a discussion of its potential in the landscape of drug development. As explicit experimental data for this specific molecule is scarce in public literature, this guide leverages established chemical principles and high-quality data from closely related structural analogs to provide a reliable and practical resource for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Spectroscopic Properties

The properties of 2-(4-Fluoropiperidin-1-yl)aniline are dictated by the interplay of its three key components: the aromatic aniline ring, the aliphatic piperidine ring, and the electronegative fluorine atom.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on standard computational models and data from analogous compounds such as 1-phenylpiperidine and various fluoroanilines. These values are critical for designing experimental conditions for synthesis, purification, and formulation.

PropertyPredicted Value / CharacteristicRationale and Comparative Insights
Molecular Formula C₁₁H₁₅FN₂Derived from its chemical structure.
Molecular Weight 194.25 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to light brown solidAniline derivatives are often crystalline solids and can darken upon exposure to air and light.[1]
Solubility Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol); sparingly soluble in water.The hydrophobic phenyl and piperidine rings dominate, but the amine groups provide some polarity.
Predicted pKa ~4.5-5.0 (Anilinium ion); ~8.0-9.0 (Piperidinium ion)The aniline nitrogen is weakly basic due to delocalization of the lone pair into the aromatic ring. The piperidine nitrogen's basicity is reduced by the electron-withdrawing effect of the fluorine atom, a key drug design feature to improve oral bioavailability.[5]
Predicted LogP 2.5 - 3.0The molecule has significant lipophilic character, important for membrane permeability.
Spectroscopic Profile: A Predictive Analysis

A thorough understanding of the spectroscopic signature is essential for reaction monitoring and structural confirmation. The following analysis is based on established spectral data for aniline, piperidine, and their N-phenyl and fluorinated derivatives.[6][7][8][9]

A standard protocol for NMR analysis would involve dissolving 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent like CDCl₃ or DMSO-d₆ and acquiring spectra on a 400 MHz or higher spectrometer.[6]

  • ¹H NMR:

    • Aniline Protons (Ar-H): Expect complex multiplets in the aromatic region, typically between δ 6.6-7.2 ppm. The ortho-substitution pattern will lead to four distinct signals.

    • Piperidine Protons (Pip-H): The protons on the carbons adjacent to the nitrogen (C2/C6-H) will appear as multiplets around δ 2.9-3.2 ppm. The protons on C3/C5 will be upfield, around δ 1.8-2.2 ppm.

    • Fluoropiperidine Proton (CHF): The proton on the carbon bearing the fluorine atom (C4-H) will be a complex multiplet, likely around δ 4.5-4.8 ppm, showing characteristic large coupling to the adjacent fluorine atom (¹⁹F).

    • Amine Protons (NH₂): A broad singlet is expected around δ 3.5-4.5 ppm, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Signals will appear in the δ 115-150 ppm range. The carbon attached to the piperidine nitrogen (C1') will be downfield (~δ 145-150 ppm), and the carbon attached to the amino group (C2') will also be significantly deshielded.

    • Piperidine Carbons: The carbons adjacent to the nitrogen (C2/C6) are expected around δ 50-55 ppm. The carbons at the C3/C5 positions will be around δ 28-33 ppm.

    • Fluoropiperidine Carbon (CF): The carbon bonded to fluorine (C4) will show a large one-bond carbon-fluorine coupling (¹JCF ≈ 170-190 Hz) and will resonate around δ 85-90 ppm.

  • ¹⁹F NMR:

    • A single, complex multiplet is expected, reflecting coupling to the adjacent protons on the piperidine ring. Its chemical shift will be highly dependent on the reference standard used.

The IR spectrum provides key information about the functional groups present.

  • N-H Stretching: Two characteristic sharp bands for the primary amine (NH₂) are expected in the 3350-3500 cm⁻¹ region.[10]

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will be just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1500-1620 cm⁻¹ region.

  • C-N Stretching: The aromatic C-N stretch is expected around 1250-1350 cm⁻¹, and the aliphatic C-N stretch around 1100-1200 cm⁻¹.

  • C-F Stretching: A strong, characteristic absorption band for the C-F bond is expected in the 1000-1100 cm⁻¹ region.[10]

  • Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be observed at m/z = 194.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the fluorine atom, cleavage of the piperidine ring, and fragmentation of the aniline moiety.

PART 2: Synthesis, Pharmacological Context, and Safety

A Validated Synthetic Protocol: Buchwald-Hartwig Amination

The most reliable and industrially scalable approach for synthesizing 2-(4-Fluoropiperidin-1-yl)aniline is via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. An alternative, classical approach involves a nucleophilic aromatic substitution (SNAr) followed by a reduction, which is also robust.[11]

This method is chosen for its reliability, use of common laboratory reagents, and straightforward purification. The causality is clear: the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the piperidine, and a subsequent standard reduction yields the target aniline.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 1-Fluoro-2-nitrobenzene Int Int A->Int B 4-Fluoropiperidine B->Int Base K₂CO₃ or DIPEA in DMSO or DMF Base->Int Reducer H₂ (g), Pd/C or Fe/HCl Prod 2-(4-Fluoropiperidin-1-yl)aniline Reducer->Prod Int->Prod

Caption: A robust two-step synthesis workflow for 2-(4-Fluoropiperidin-1-yl)aniline.

Step 1: Synthesis of 1-(2-Nitrophenyl)-4-fluoropiperidine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoropiperidine (1.0 eq), 1-fluoro-2-nitrobenzene (1.05 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Expertise Note: The use of 1-fluoro-2-nitrobenzene is strategic; the fluorine is an excellent leaving group in SNAr reactions activated by the ortho-nitro group.

  • Workup: After completion, cool the mixture to room temperature and pour it into ice water. The product will often precipitate as a solid. Alternatively, extract the aqueous layer with a solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 2-(4-Fluoropiperidin-1-yl)aniline

  • Setup: Dissolve the intermediate from Step 1 in a solvent such as methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Alternative: For a non-hydrogenation approach, reduction with iron powder (Fe) in the presence of ammonium chloride or hydrochloric acid (HCl) in an ethanol/water mixture is a classic and effective method.

  • Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature. Stir vigorously until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary to afford the final compound.

Pharmacological Context and Potential Applications

The 2-(piperidin-1-yl)aniline scaffold is a key pharmacophore with diverse biological activities. Its derivatives are widely investigated in various therapeutic areas.

G cluster_apps Potential Therapeutic Applications Core 2-(4-Fluoropiperidin-1-yl)aniline Core Scaffold Oncology Oncology (e.g., Kinase Inhibitors) Core->Oncology Bioisostere for known ligands CNS CNS Disorders (e.g., Receptor Antagonists) Core->CNS Modulates pKa for BBB penetration Infectious Infectious Diseases (e.g., Antibacterial Agents) Core->Infectious Scaffold for novel antibiotics

Caption: Potential therapeutic applications stemming from the core scaffold.

  • Oncology: Many kinase inhibitors incorporate the anilinopyrimidine core, where the aniline moiety is a crucial hydrogen-bonding component. The title compound could serve as a novel building block for inhibitors targeting kinases implicated in cancer.[12]

  • Central Nervous System (CNS) Disorders: Piperidine derivatives are common in CNS-active drugs, targeting receptors like dopamine and serotonin. The fluorination strategy, known to reduce pKa, can be critical for optimizing blood-brain barrier (BBB) penetration and minimizing off-target effects like hERG channel binding.[5][13]

  • Antibacterial Agents: The 2-(piperidin-1-yl) structure is found in compounds with demonstrated antibacterial activity, offering a potential starting point for developing new classes of antibiotics.[1]

Safety, Handling, and Toxicology

Aniline and its derivatives are classified as toxic and should be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled. May cause irritation to the skin, eyes, and respiratory tract.[9] Long-term exposure can affect the hematopoietic system.

  • Handling:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

References

  • European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates (Patent No. EP2894154A1). Retrieved from [Link]

  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Royal Society of Chemistry.
  • Gündüz, M. G., et al. (2018). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. European Journal of Medicinal Chemistry, 157, 147-157.
  • Abbasi, M. A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
  • El-Faham, A., et al. (2021). Synthesis and characterization of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Journal of Molecular Structure, 1230, 129883.
  • Pharmaffiliates. (n.d.). 2-(4-Fluorophenyl)aniline. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).
  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603-1614.
  • Pathan, A. A., et al. (2023).
  • SpectraBase. (n.d.). Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • Dahl, S. G., et al. (2008). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea.
  • Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl)
  • Journal of Chemical and Pharmaceutical Research. (2014). Spectroscopic and thermal studies of copper (II) complexes with different amino acid. 6(5), 729-735.
  • Molport. (n.d.). 4-[4-(pyrrolidin-1-yl)piperidin-1-yl]aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Pyridin-4-yl)aniline. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

2-(4-Fluoropiperidin-1-yl)aniline: Technical Profile & Synthetic Utility

The following technical guide details the chemical profile, synthesis, and utility of 2-(4-Fluoropiperidin-1-yl)aniline , a specialized intermediate in medicinal chemistry. Executive Summary 2-(4-Fluoropiperidin-1-yl)ani...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and utility of 2-(4-Fluoropiperidin-1-yl)aniline , a specialized intermediate in medicinal chemistry.

Executive Summary

2-(4-Fluoropiperidin-1-yl)aniline is a disubstituted benzene derivative featuring an ortho-diamine motif. It serves as a high-value building block in the synthesis of CNS-active agents (particularly 5-HT receptor ligands) and kinase inhibitors. The presence of the 4-fluorine atom on the piperidine ring modulates lipophilicity (LogP) and metabolic stability compared to the non-fluorinated analog, exploiting the "fluorine effect" to alter pKa and block oxidative metabolism at the 4-position.

Chemical Identity & Properties

Property Data
Chemical Name 2-(4-Fluoropiperidin-1-yl)aniline
Synonyms 1-(2-Aminophenyl)-4-fluoropiperidine; 2-(4-Fluoro-1-piperidinyl)benzenamine
CAS Number Not Widely Listed (Analogous to 2-(1-Piperidinyl)aniline: )
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
Exact Mass 194.1219
SMILES FC1CCN(C2=CC=CC=C2N)CC1
Predicted LogP ~2.3 (vs. 1.9 for non-fluorinated analog)
pKa (Predicted) ~4.5 (Aniline N), ~5.8 (Piperidine N - suppressed by conjugation)
Structural Analysis

The molecule consists of an aniline core substituted at the ortho position (C2) by a 4-fluoropiperidine moiety.

  • Steric Influence: The bulky piperidine ring at the ortho position forces a twist in the aniline system, potentially reducing the planarity and conjugation of the primary amine.

  • Electronic Effect: The fluorine atom exerts an inductive electron-withdrawing effect (-I) through the sigma bond framework, lowering the basicity of the piperidine nitrogen and influencing the local dipole moment.

Synthetic Methodology

The synthesis of 2-(4-Fluoropiperidin-1-yl)aniline typically follows a two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This route is preferred over Buchwald-Hartwig coupling for this specific substrate due to the high reactivity of 2-fluoronitrobenzene.

Step 1: S_NAr Coupling

Reaction: 1-Fluoro-2-nitrobenzene + 4-Fluoropiperidine → 1-(4-Fluoropiperidin-1-yl)-2-nitrobenzene

  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), 4-Fluoropiperidine (HCl salt, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Solvent: DMF or DMSO (Polar aprotic solvents facilitate the S_NAr mechanism).

  • Conditions: 80–100°C, 4–6 hours.

  • Mechanism: The piperidine nitrogen attacks the electron-deficient carbon (C1) of the benzene ring. The ortho-nitro group activates the ring for nucleophilic attack and stabilizes the Meisenheimer complex intermediate.

Step 2: Nitro Reduction

Reaction: 1-(4-Fluoropiperidin-1-yl)-2-nitrobenzene → 2-(4-Fluoropiperidin-1-yl)aniline

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol/Ethanol. (Cleanest profile).

  • Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water, reflux. (Preferred if halogen sensitivity is a concern, though F is stable to Pd/C).

  • Workup: Filtration through Celite (for Pd/C) or aqueous extraction.

Visualization: Synthetic Workflow

Synthesis SM1 1-Fluoro-2-nitrobenzene (Electrophile) Inter Intermediate: 1-(4-Fluoropiperidin-1-yl)-2-nitrobenzene SM1->Inter K2CO3, DMF 80°C (S_NAr) SM2 4-Fluoropiperidine (Nucleophile) SM2->Inter Prod Product: 2-(4-Fluoropiperidin-1-yl)aniline Inter->Prod H2, Pd/C MeOH (Reduction)

Caption: Two-step synthetic route via S_NAr substitution and catalytic hydrogenation.

Applications in Drug Discovery

This intermediate is a bioisostere of 1-(2-aminophenyl)piperazine , a scaffold found in antidepressants like Vortioxetine .

5-HT Receptor Modulation

The ortho-piperidino aniline motif is a "privileged structure" for binding to G-protein coupled receptors (GPCRs), specifically Serotonin (5-HT) receptors.

  • Mechanism: The protonated piperidine nitrogen (at physiological pH) mimics the ethylamine side chain of serotonin, forming a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the receptor binding pocket.

  • Fluorine Utility: The 4-fluoro substitution blocks metabolic hydroxylation at the susceptible 4-position of the piperidine ring, potentially extending the drug's half-life (

    
    ).
    
Kinase Inhibition

Substituted anilines are ubiquitous in kinase inhibitors (Type I and II).

  • Hinge Binding: The primary aniline -NH₂ group often serves as a hydrogen bond donor to the kinase hinge region.

  • Solvent Front: The 4-fluoropiperidine moiety projects into the solvent-exposed region, where the fluorine atom can engage in multipolar interactions with protein backbone carbonyls.

Experimental Protocol (Standardized)

Safety Precaution: Aromatic amines are potential carcinogens. 2-Fluoronitrobenzene is a skin irritant. Handle all reagents in a fume hood.

Protocol: Preparation of 2-(4-Fluoropiperidin-1-yl)aniline
  • S_NAr Step:

    • Charge a 100 mL round-bottom flask with 1-fluoro-2-nitrobenzene (1.41 g, 10.0 mmol) and DMF (20 mL).

    • Add 4-fluoropiperidine hydrochloride (1.54 g, 11.0 mmol) and potassium carbonate (3.45 g, 25.0 mmol).

    • Heat the mixture to 90°C with vigorous stirring for 5 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting nitrobenzene.

    • Workup: Cool to RT, pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield expectation: >85% (Yellow/Orange oil or solid).[1][2][3]

  • Reduction Step:

    • Dissolve the crude nitro intermediate in Methanol (30 mL).

    • Add 10% Pd/C (150 mg, 10 wt% loading).

    • Stir under a Hydrogen balloon (1 atm) at RT for 3–12 hours.

    • Workup: Filter through a pad of Celite to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate.

    • Purification: If necessary, purify via flash column chromatography (DCM/MeOH 95:5).

    • Yield expectation: >90% (Off-white to pale brown solid).

References

  • ChemSRC . (n.d.). 2-(4-Fluoropiperidin-1-yl)aniline Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI) . (n.d.). PubChem Compound Summary for CAS 39643-31-7 (Analog). Retrieved from [Link]

  • European Patent Office . (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Patent EP2894154. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectral Profiling of 2-(4-Fluoropiperidin-1-yl)aniline: A Technical Guide for Structural Elucidation

Executive Summary The incorporation of fluorinated heterocycles, such as the 4-fluoropiperidine moiety, is a cornerstone strategy in modern medicinal chemistry designed to modulate lipophilicity, enhance metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated heterocycles, such as the 4-fluoropiperidine moiety, is a cornerstone strategy in modern medicinal chemistry designed to modulate lipophilicity, enhance metabolic stability, and improve binding affinities. 2-(4-Fluoropiperidin-1-yl)aniline (Chemical Formula: C₁₁H₁₅FN₂, Exact Mass: 194.1219 Da) serves as a critical ortho-substituted anilino building block.

This whitepaper provides an authoritative, in-depth guide to the expected spectral signatures (NMR, HRMS, and FT-IR) of this compound. By moving beyond mere data listing, we will explore the causality behind these spectroscopic phenomena—specifically the profound effects of heteronuclear spin-spin coupling (


 and 

) introduced by the fluorine atom.

Multi-Modal Validation Strategy

To ensure absolute structural integrity during drug development, orthogonal analytical techniques must be employed. The workflow below outlines the self-validating system required to confirm the identity and purity of 2-(4-Fluoropiperidin-1-yl)aniline.

Workflow Sample Sample Preparation (>98% Purity, CDCl3) NMR NMR Acquisition (1H, 13C, 19F) Sample->NMR MS HRMS Analysis (ESI-TOF) Sample->MS IR FT-IR Spectroscopy (ATR Mode) Sample->IR Data Data Integration & Structural Elucidation NMR->Data MS->Data IR->Data

Fig 1: Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Fluorine-19 is a spin-½ nucleus with 100% natural abundance. Its presence in the piperidine ring fundamentally alters the local magnetic environment, creating complex heteronuclear splitting patterns that can easily be misidentified as impurities by untrained analysts [1].

¹H NMR Spectroscopy

The ¹H NMR spectrum is defined by three distinct regions: the aromatic aniline protons, the broad primary amine protons, and the highly coupled aliphatic piperidine protons. The most diagnostic signal is the H-4 proton , which is geminal to the fluorine atom. The strong dipole deshields this proton, shifting it downfield to ~4.7 ppm, while the two-bond heteronuclear coupling (


) splits it into a wide doublet with a massive coupling constant of ~48 Hz [2].

Table 1: Expected ¹H NMR Assignments (500 MHz, CDCl₃)

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment / Causality
H-Ar 6.70 – 7.10m-4HAromatic protons of the ortho-substituted aniline ring.
H-4 4.65 – 4.85dtt

≈ 48.0,

≈ 4.5
1HDeshielded by F; massive geminal H-F coupling.
-NH₂ 3.80 – 4.20br s-2HPrimary amine; broad due to quadrupolar relaxation / exchange.
H-2, H-6 2.80 – 3.20m-4HEquatorial/axial protons adjacent to the piperidine nitrogen.
H-3, H-5 1.80 – 2.10m

≈ 15.0
4HProtons adjacent to the fluorinated carbon; complex splitting.
¹³C and ¹⁹F NMR Spectroscopy

The ¹³C NMR spectrum provides definitive proof of the C-F bond. The electronegativity of fluorine shifts the C-4 carbon to approximately 89 ppm. More importantly, the scalar coupling between ¹³C and ¹⁹F penetrates through the carbon skeleton, resulting in diagnostic doublet formations for the C-4, C-3/C-5, and C-2/C-6 carbons [3].

Table 2: Expected ¹³C NMR Assignments (125 MHz, CDCl₃)

Carbon(s)Chemical Shift (δ, ppm)MultiplicityC-F Coupling (

, Hz)
Assignment / Causality
C-Ar 115.0 – 145.0s-Aromatic carbons; C1 (attached to N) is most deshielded.
C-4 88.5 – 90.5d

≈ 172.0
Direct C-F bond; massive one-bond coupling.
C-2, C-6 49.0 – 51.0d

≈ 5.5
Gamma to fluorine; slight three-bond coupling.
C-3, C-5 30.0 – 32.0d

≈ 21.0
Beta to fluorine; strong two-bond coupling.

¹⁹F NMR (470 MHz, CDCl₃): A single multiplet is expected between -175.0 and -185.0 ppm . The signal is a multiplet (rather than a singlet) due to complex


 and 

coupling with the adjacent aliphatic protons of the piperidine ring [2].

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is the preferred soft-ionization technique. For 2-(4-Fluoropiperidin-1-yl)aniline, positive ion mode will yield a robust protonated molecular ion [M+H]⁺ at m/z 195.1294 .

Fragmentation Logic

The fragmentation pathway is governed by the relative stabilities of the leaving groups. The most labile structural feature is the C-F bond. Collision-Induced Dissociation (CID) will primarily trigger the neutral loss of Hydrogen Fluoride (HF, 20 Da), driven by the formation of a stable, conjugated piperideinium-like intermediate. Secondary cleavages occur at the C-N bond linking the two rings [4].

Fragmentation M [M+H]+ m/z 195.13 F1 Loss of HF m/z 175.12 M->F1 -HF (20 Da) F2 Aniline Radical Cation m/z 93.06 M->F2 -Fluoropiperidine F3 Piperidine Cleavage m/z 152.10 M->F3 -C2H5N

Fig 2: Primary ESI-HRMS fragmentation pathways for 2-(4-Fluoropiperidin-1-yl)aniline.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of functional groups that are silent or ambiguous in MS. The presence of the primary aniline amine and the aliphatic C-F bond are the primary targets for IR validation.

Table 3: Key Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Mode / Assignment
3350 & 3450 MediumDoubletN-H stretch (symmetric & asymmetric) of the primary aniline amine.
2800 – 2950 StrongMultipletC-H stretch (aliphatic) of the piperidine ring.
1610 – 1630 StrongSharpN-H bending (scissoring) overlapping with aromatic C=C stretch.
1240 – 1260 StrongSharpC-N stretch (aryl-amine linkage).
1020 – 1060 StrongSharpC-F stretch; highly diagnostic for the fluorinated heterocycle.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in the analytical data, the following standardized, step-by-step methodologies must be strictly adhered to.

Protocol A: NMR Acquisition Workflow

Rationale: Deuterated chloroform (CDCl₃) is selected to prevent disruption of intramolecular hydrogen bonding, while TMS provides an absolute zero-point reference.

  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Tube Loading: Transfer the solution to a 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 cm to optimize magnetic field homogeneity within the probe.

  • Locking and Tuning: Insert the sample into a 500 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl₃ to correct for superconducting magnet drift. Automatically tune and match the probe to ¹H, ¹³C, and ¹⁹F frequencies.

  • Shimming (Self-Validation Step): Execute gradient shimming (Z1-Z5). Validation: The protocol is only successful if the TMS ¹H signal achieves a line width at half-height (

    
    ) of < 0.5 Hz.
    
  • Acquisition:

    • ¹H NMR: 16 scans, 10-second relaxation delay (D1) to ensure complete longitudinal relaxation.

    • ¹³C NMR: 1024 scans, 2-second relaxation delay, utilizing WALTZ-16 composite pulse decoupling to remove ¹H-¹³C splitting while preserving ¹³C-¹⁹F coupling.

Protocol B: HRMS (ESI-TOF) Workflow

Rationale: A low capillary voltage prevents premature in-source fragmentation of the labile C-F bond prior to the collision cell.

  • Sample Preparation: Prepare a 1 µg/mL dilution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid to promote efficient protonation.

  • Infusion: Introduce the sample via direct infusion into the ESI source at a flow rate of 10 µL/min.

  • Source Parameterization: Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 250°C.

  • Calibration (Self-Validation Step): Utilize Leucine Enkephalin (m/z 556.2771) as an internal lock mass. Validation: Mass accuracy must remain within < 3 ppm error throughout the acquisition.

  • Acquisition: Scan in positive ion mode over a mass range of m/z 50–500.

Protocol C: FT-IR (ATR) Workflow

Rationale: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can induce polymorphic changes or absorb atmospheric moisture.

  • Background Subtraction: Clean the diamond ATR crystal with MS-grade isopropanol. Collect a background spectrum (air) to mathematically subtract atmospheric CO₂ and H₂O vapor.

  • Sample Application: Place approximately 2 mg of the neat, dry solid sample directly onto the center of the diamond crystal.

  • Compression: Apply uniform pressure using the ATR anvil until the software indicates optimal optical contact.

  • Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a spectral resolution of 4 cm⁻¹.

References

  • Biological Magnetic Resonance Data Bank (BMRB) . 4-fluoropiperidine NMR Statistics and Chemical Shifts. BMRB. [Link]

  • Taylor & Francis Online . Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Automated Topology Builder (ATB) . 4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray. University of Queensland. [Link]

  • Organic Syntheses . Preparation of 4-Fluoropiperidines: Practical and Efficient Methods. Organic Syntheses, Inc. [Link]

Exploratory

2-(4-Fluoropiperidin-1-yl)aniline: A Strategic Pharmacophore in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into small-molecule scaffolds is a proven tactic for overcoming pharmacokinetic and pharmacodynamic liabilities[1][2]. 2-(4-Fluoropiperidin-1-yl)aniline represents a highly versatile, bifunctional building block that merges the target-binding utility of an ortho-substituted aniline with the physicochemical advantages of a fluorinated piperidine.

While unsubstituted piperidines often suffer from high basicity (leading to hERG channel toxicity and poor membrane permeability) and susceptibility to oxidative metabolism, the introduction of a fluorine atom at the 4-position fundamentally alters the electron distribution of the ring[1][3]. This whitepaper explores the predictive biological activity, structural causality, and experimental workflows associated with 2-(4-Fluoropiperidin-1-yl)aniline derivatives, providing a comprehensive guide for scientists utilizing this pharmacophore in the development of novel therapeutics, including kinase inhibitors, protease inhibitors, and ion channel antagonists.

Structural & Physicochemical Profiling: The Causality of Fluorination

The utility of 2-(4-Fluoropiperidin-1-yl)aniline is rooted in the precise physicochemical changes induced by its structural components. Do not view this molecule merely as a spatial linker; it is an active modulator of drug-like properties.

The Fluorine Effect

The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect across the piperidine ring. This has three critical causal outcomes for drug design:

  • pKa Modulation: The basicity of the piperidine nitrogen is significantly reduced (pKa drops from ~10.0 in unsubstituted piperidine to ~8.5 in 4-fluoropiperidine)[1][3]. This ensures that a larger fraction of the drug remains unprotonated at physiological pH (7.4), enhancing lipophilicity and facilitating blood-brain barrier (BBB) or cellular membrane permeation.

  • Metabolic Stability: The strong C-F bond (approximately 116 kcal/mol) strategically blocks Cytochrome P450 (CYP450)-mediated oxidative metabolism at the metabolically vulnerable 4-position of the piperidine ring[1][3].

  • Safety Profile: Highly basic amines are notorious for interacting with the acidic residues in the pore of the hERG potassium channel, leading to cardiotoxicity. By lowering the pKa, the 4-fluoropiperidine moiety mitigates this off-target liability[3][4].

The Ortho-Aniline Scaffold

The primary amine (-NH2) at the ortho position serves as a highly reactive nucleophile. It acts as the primary synthetic vector for amide coupling, urea formation, or cyclization into privileged heterocyclic cores (e.g., benzimidazoles, quinoxalines). In the context of target binding, the resulting amide often acts as a critical hydrogen-bond donor/acceptor in the hinge region of kinases, while the fluoropiperidine projects into the solvent-exposed channel to optimize solubility.

Optimization A Piperidine-1-yl Aniline Lead B 4-Fluoro Substitution A->B Structural Modification C Physicochemical Enhancement B->C Lowers pKa, Blocks CYP450 D Target Binding (e.g., Kinases, Ion Channels) C->D Enhanced Efficacy & Safety

Workflow demonstrating the physicochemical and pharmacological benefits of 4-fluoro substitution.

Potential Biological Activities & Target Classes

Derivatives synthesized from 2-(4-Fluoropiperidin-1-yl)aniline have demonstrated significant efficacy across multiple therapeutic domains.

A. Ion Channel Modulation (T-Type Calcium Channels)

Fluorinated piperidines have been heavily investigated as T-type calcium channel (Cav3.1/3.2) antagonists[3][4]. T-type channels regulate neuronal excitability, making them prime targets for epilepsy, pain, and psychiatric disorders. Research by Shipe et al. demonstrated that substituting a standard piperidine with a 4-fluoropiperidine in a T-type antagonist scaffold maintained high potency while significantly improving in vivo CNS efficacy and eliminating adverse cardiovascular effects[3][4].

B. Kinase Inhibition (JAK/STAT Pathway)

The aniline moiety is frequently utilized to construct [1,2,4]Triazolo[1,5-a]pyridine compounds and other heteroaromatics that act as Janus Kinase (JAK) inhibitors[5]. In these architectures, the 2-(4-fluoropiperidin-1-yl) group provides a sterically constrained, metabolically stable vector that interacts with the kinase's solvent front, improving the overall pharmacokinetic profile of treatments for degenerative joint diseases and inflammation[5].

C. Protease Inhibition (Matriptase-2)

Recent patent literature highlights the use of 4-fluoropiperidine-aniline derivatives in the synthesis of Matriptase-2 inhibitors[6]. Matriptase-2 is a cell-surface serine protease involved in iron homeostasis; its inhibition is a novel therapeutic strategy for treating iron-refractory iron deficiency anemia (IRIDA) and related iron-overload disorders[6].

Pathway Compound 2-(4-Fluoropiperidin-1-yl)aniline Derivative Target T-Type Ca2+ Channel (Cav3.1/3.2) Compound->Target Antagonizes Calcium Intracellular Ca2+ Influx Target->Calcium Blocks Effect Neuronal Excitability Modulation Calcium->Effect Reduces

Mechanism of action for 4-fluoropiperidine derivatives modulating T-type calcium channels.

Data Presentation: Comparative Profiling

The following table summarizes the quantitative causality of transitioning from a standard piperidino-aniline to the 4-fluoropiperidino-aniline scaffold.

Physicochemical Property2-(Piperidin-1-yl)aniline2-(4-Fluoropiperidin-1-yl)anilineCausality / Pharmacological Impact
Piperidine pKa ~10.0~8.5Fluorine's inductive effect reduces basicity, increasing the fraction of unprotonated drug at pH 7.4.
LogD (pH 7.4) ~1.5~2.1Increased lipophilicity directly enhances passive membrane diffusion and BBB penetration.
Metabolic Stability Moderate (t1/2 < 30 min)High (t1/2 > 60 min)The strong C-F bond prevents CYP450-mediated hydroxylation at the piperidine 4-position.
hERG Liability High RiskLow RiskReduced basicity weakens the electrostatic interaction with acidic residues in the hERG channel pore.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning each critical phase contains an intrinsic verification step before proceeding to the next.

Phase 1: Synthesis of 2-(4-Fluoropiperidin-1-yl)aniline

Objective: Synthesize the building block via Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.

  • SNAr Reaction:

    • Dissolve 1-fluoro-2-nitrobenzene (1.0 eq) and 4-fluoropiperidine hydrochloride (1.2 eq) in anhydrous DMF.

    • Add K2CO3 (3.0 eq) as a base to neutralize the hydrochloride salt and drive the substitution.

    • Stir at 80°C for 12 hours under a nitrogen atmosphere.

    • Self-Validation Step: Pull a 10 µL aliquot, dilute in MeOH, and run LC-MS. The reaction is only considered complete when the starting material peak disappears and the mass corresponding to 1-(4-fluoropiperidin-1-yl)-2-nitrobenzene

      
       is >95% pure.
      
  • Nitro Reduction:

    • Extract the intermediate into ethyl acetate, wash with brine to remove DMF, and concentrate.

    • Dissolve the intermediate in methanol and transfer to a Parr hydrogenation flask. Add 10% Pd/C (0.1 eq w/w).

    • Shake under H2 atmosphere (30 psi) at room temperature for 4 hours.

    • Self-Validation Step: Filter through Celite and analyze via 1H NMR (CDCl3). The protocol is validated by the complete disappearance of the downfield aromatic nitro protons and the emergence of a broad singlet integrating for 2H (the aniline -NH2) at approximately 4.0 ppm.

Phase 2: High-Throughput In Vitro Screening (T-Type Ca2+ Channel Assay)

Objective: Evaluate the biological activity of the synthesized derivative.

  • Cell Preparation: Culture HEK-293 cells stably expressing human Cav3.2 channels in 384-well plates.

  • Dye Loading & Baseline Validation:

    • Wash cells and load with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

    • Self-Validation Step: Read baseline fluorescence on a Fluorometric Imaging Plate Reader (FLIPR). Wells showing >10% variance from the mean baseline are automatically excluded by the system software to prevent false positives.

  • Compound Addition: Use an automated liquid handler to dispense the derivative in a 10-point serial dilution (10 µM to 1 nM). Incubate for 30 minutes.

  • Signal Acquisition: Depolarize the cells by injecting a KCl/CaCl2 buffer. Record the peak fluorescence kinetics. Calculate the IC50 based on the dose-response curve generated from the maximum fluorescence amplitude.

References

  • The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel compounds useful for the treatment of degenerative and inflammatory diseases (WO2010010190A1)
  • Matriptase 2 inhibitors and uses thereof (WO2020072580A1)

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(4-Fluoropiperidin-1-yl)aniline from starting materials

Application Note: High-Yield Synthesis of 2-(4-Fluoropiperidin-1-yl)aniline Executive Summary This guide details a robust, two-step protocol for the synthesis of 2-(4-fluoropiperidin-1-yl)aniline (CAS: 1208987-38-5), a c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-(4-Fluoropiperidin-1-yl)aniline

Executive Summary

This guide details a robust, two-step protocol for the synthesis of 2-(4-fluoropiperidin-1-yl)aniline (CAS: 1208987-38-5), a critical intermediate in the development of kinase inhibitors and GPCR ligands. The method utilizes a Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-2-nitrobenzene with 4-fluoropiperidine, followed by a catalytic hydrogenation of the nitro group.

Key Advantages of this Protocol:

  • Scalability: Designed for multi-gram to kilogram scale execution.

  • Chemoselectivity: Conditions are optimized to prevent defluorination of the aliphatic piperidine ring during reduction.

  • Atom Economy: High-yielding steps with minimal byproduct formation.[1]

Retrosynthetic Analysis & Strategy

The target molecule is an ortho-substituted aniline. The most reliable disconnection is at the C–N bond between the aniline nitrogen and the aromatic ring, tracing back to a nitro precursor.

  • Step 1 (SNAr): We select 1-fluoro-2-nitrobenzene as the electrophile. The ortho-nitro group activates the ring for nucleophilic attack. The fluorine atom is chosen over chlorine or bromine due to the "Element Effect" in SNAr reactions, where the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate and allowing for milder conditions (lower temperature), which reduces impurity profiles.

  • Step 2 (Reduction): The nitro group is reduced to the amine.[2][3] While catalytic hydrogenation (H2, Pd/C) is the cleanest method, care must be taken to avoid hydrodefluorination. The aliphatic C–F bond in 4-fluoropiperidine is secondary and generally stable under standard hydrogenation conditions, unlike benzylic C–F bonds.

Retrosynthesis Target 2-(4-Fluoropiperidin-1-yl)aniline (Target) Intermediate 1-(4-Fluoropiperidin-1-yl)-2-nitrobenzene (Intermediate) Target->Intermediate Nitro Reduction (H2, Pd/C) SM1 1-Fluoro-2-nitrobenzene (Starting Material A) Intermediate->SM1 SNAr Coupling (K2CO3, DMSO) SM2 4-Fluoropiperidine (HCl) (Starting Material B) Intermediate->SM2 +

Figure 1: Retrosynthetic strategy leveraging the activating nature of the ortho-nitro group.

Experimental Protocols

Step 1: SNAr Coupling

Reaction: 1-Fluoro-2-nitrobenzene + 4-Fluoropiperidine → 1-(4-Fluoropiperidin-1-yl)-2-nitrobenzene

Reagents & Materials:

Reagent Equiv. Role
1-Fluoro-2-nitrobenzene 1.0 Electrophile (Substrate)
4-Fluoropiperidine HCl 1.2 Nucleophile
Potassium Carbonate (K2CO3) 2.5 Base (Scavenges HCl/HF)

| DMSO (Dimethyl Sulfoxide) | 5-10 Vol | Solvent (Polar Aprotic) |

Detailed Protocol:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoropiperidine hydrochloride (1.2 equiv) and potassium carbonate (2.5 equiv).

  • Solvation: Add DMSO (5 volumes relative to substrate mass).[4] Stir at room temperature for 10 minutes to ensure partial dissolution of the base.

    • Note: DMSO is preferred over DMF to minimize thermal hazards at scale, though DMF is an acceptable alternative.

  • Addition: Add 1-fluoro-2-nitrobenzene (1.0 equiv) dropwise or in one portion (exotherm is generally mild at this scale).

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (20% EtOAc/Hexanes) or LCMS.

    • Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the starting fluoride.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-water (20 volumes) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Filtration: Filter the solid, wash copiously with water to remove DMSO and inorganic salts.

    • Drying: Dry the solid under vacuum at 40°C.

    • Alternative (if oil forms): Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over Na2SO4, and concentrate.

Checkpoint: The intermediate 1-(4-fluoropiperidin-1-yl)-2-nitrobenzene is typically a yellow solid.[5] Purity >95% is expected without chromatography.

Step 2: Catalytic Hydrogenation

Reaction: 1-(4-Fluoropiperidin-1-yl)-2-nitrobenzene + H2 → 2-(4-Fluoropiperidin-1-yl)aniline

Reagents & Materials:

Reagent Equiv. Role
Nitro Intermediate 1.0 Substrate
10% Pd/C (50% wet) 10 wt% Catalyst
Hydrogen (H2) Balloon Reductant

| Methanol (MeOH) | 10 Vol | Solvent |

Detailed Protocol:

  • Safety First: Palladium on Carbon (Pd/C) is pyrophoric when dry. Always handle it wet (under solvent or water) and under an inert atmosphere (Nitrogen/Argon) before introducing hydrogen.

  • Setup: In a hydrogenation flask or autoclave, dissolve the nitro intermediate (from Step 1) in Methanol (or Ethanol/EtOAc).

  • Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 10% Pd/C (10 wt% loading relative to substrate).

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then with Hydrogen (3x).

    • Temperature: Maintain at Room Temperature (20–25°C) . Heating is unnecessary and increases the risk of defluorination.

  • Monitoring: Monitor by LCMS. The nitro group reduction is rapid (1–3 hours).

    • Critical Check: Ensure no defluorinated byproduct (M-19 mass) is forming. If observed, stop immediately and switch to Fe/NH4Cl reduction (see References).

  • Workup:

    • Purge the system with Nitrogen.[6]

    • Filter the mixture through a pad of Celite to remove the catalyst.[7] Wash the pad with MeOH.[8]

    • Concentrate the filtrate under reduced pressure to yield the crude aniline.

Purification & Characterization

Purification Strategy: The product is a basic aniline.[7] If the crude purity is <95%, purification via flash column chromatography is required.

  • Stationary Phase: Silica Gel.[4]

  • Mobile Phase: 0–5% Methanol in Dichloromethane (DCM).

  • Modifier: Pre-treat the silica column with 1% Triethylamine (TEA) or add 1% NH4OH to the mobile phase to prevent streaking (tailing) of the basic amine.

Analytical Expectations:

  • Physical State: Off-white to pale brown solid or viscous oil.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Aniline NH2: Broad singlet, ~4.5–5.0 ppm (2H).

    • Aromatic Protons: Four distinct signals in the 6.5–7.2 ppm range (typical ortho-substitution pattern: doublet, triplet, triplet, doublet).

    • Piperidine Ring:

      • Protons α-to-Nitrogen: Multiplets ~2.8–3.2 ppm (4H).

      • Geminal Fluorine Proton (CH-F): Multiplet ~4.8 ppm (1H, large 2JH-F coupling ~48 Hz).

      • Remaining CH2: Multiplets ~1.8–2.0 ppm.

  • LCMS: [M+H]+ consistent with calculated mass (C11H15FN2 = 194.25 g/mol ).

Process Workflow Visualization

Workflow Start Start: 1-Fluoro-2-nitrobenzene Step1 Step 1: SNAr Reaction (4-F-Piperidine, K2CO3, DMSO, 80°C) Start->Step1 Check1 TLC/LCMS Check: Complete Conversion? Step1->Check1 Check1->Step1 No (Continue Heating) Workup1 Precipitation in Ice Water & Filtration Check1->Workup1 Yes Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH, RT) Workup1->Step2 Check2 LCMS Check: Defluorination < 1%? Step2->Check2 AltStep2 Alternative Reduction: Fe / NH4Cl / EtOH Check2->AltStep2 No (Defluorination observed) FinalWorkup Celite Filtration & Concentration Check2->FinalWorkup Yes (Clean) AltStep2->FinalWorkup Purification Flash Chromatography (DCM/MeOH + 1% NH4OH) FinalWorkup->Purification Purity < 95% End Final Product: 2-(4-Fluoropiperidin-1-yl)aniline FinalWorkup->End Purity > 95% Purification->End

Figure 2: Decision-tree workflow for the synthesis and purification of the target aniline.

References

  • SNAr Mechanism & Element Effect

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine. Chemical Reviews, 49(2), 273-412. (Establishes the F >> Cl reactivity order in SNAr).
    • Source:

  • General Protocol for Ortho-Nitroaniline Synthesis

    • BenchChem Protocols.[7][9] Synthesis of 1-(4-nitrophenyl)piperidine and subsequent reduction. (Standard conditions for fluoronitrobenzene amination).

    • Source:

  • Catalytic Hydrogenation of Nitroarenes

    • Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on Pd/C reduction selectivity).
    • Source:

  • Alternative Iron Reduction (Fe/NH4Cl)

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.
    • Source:

  • Compound Reference

    • CAS Registry Number: 1208987-38-5. 2-(4-Fluoropiperidin-1-yl)aniline.[10]

    • Source:

Sources

Application

Application Note: Strategic Synthesis of 2-(4-Fluoropiperidin-1-yl)aniline for Medicinal Chemistry Libraries

Executive Summary & Strategic Rationale The synthesis of 2-(4-Fluoropiperidin-1-yl)aniline represents a critical entry point for generating privileged heterocyclic scaffolds, particularly benzimidazoles and quinoxalines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 2-(4-Fluoropiperidin-1-yl)aniline represents a critical entry point for generating privileged heterocyclic scaffolds, particularly benzimidazoles and quinoxalines used in kinase inhibition (e.g., VEGFR, Aurora A) and GPCR modulation.

This protocol details a robust, two-step synthetic pathway starting from commercially available 1-fluoro-2-nitrobenzene . Unlike transition-metal-catalyzed Buchwald-Hartwig aminations, which can be sensitive to moisture and require expensive ligands, this route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation . This approach is selected for its operational simplicity, scalability, and high atom economy, making it ideal for high-throughput medicinal chemistry campaigns.

Key Technical Advantages:

  • Regiospecificity: The SNAr reaction on 1-fluoro-2-nitrobenzene is highly selective for the fluorine displacement due to the strong electron-withdrawing effect of the ortho-nitro group.

  • Cost-Efficiency: Avoids palladium catalysts in the C-N bond formation step.

  • Scalability: The workflow avoids chromatographic purification for the intermediate, utilizing precipitation/crystallization to streamline processing.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate and reaction conditions.

SynthesisPathway cluster_mechanism Mechanism Logic Start Starting Materials 1-Fluoro-2-nitrobenzene + 4-Fluoropiperidine HCl Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 80°C) Start->Step1 Nucleophilic Attack Inter Intermediate 1-(4-Fluoropiperidin-1-yl) -2-nitrobenzene Step1->Inter Workup & Isolation Step2 Step 2: Reduction (H2, Pd/C, MeOH) Inter->Step2 Nitro Reduction Product Final Product 2-(4-Fluoropiperidin-1-yl)aniline Step2->Product Filtration & Conc.

Figure 1: Synthetic workflow for the preparation of 2-(4-Fluoropiperidin-1-yl)aniline via SNAr and hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Fluoropiperidin-1-yl)-2-nitrobenzene

Principle: The ortho-nitro group activates the benzene ring for nucleophilic attack. The use of a polar aprotic solvent (DMF) enhances the nucleophilicity of the piperidine amine.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][2][3]Role
1-Fluoro-2-nitrobenzene 141.101.0Electrophile
4-Fluoropiperidine HCl 139.581.1Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.5Base (Acid Scavenger)
DMF (N,N-Dimethylformamide) --Solvent (5 mL/mmol)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-fluoropiperidine hydrochloride (1.1 equiv) and anhydrous K₂CO₃ (2.5 equiv) in DMF.

    • Note: An extra equivalent of base is required to neutralize the HCl salt of the amine.

  • Addition: Add 1-fluoro-2-nitrobenzene (1.0 equiv) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Monitoring: Monitor reaction progress by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting fluoride should be consumed, and a highly colored (yellow/orange) spot corresponding to the nitro-amine product will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (10x reaction volume). The product typically precipitates as a yellow solid.

    • Stir vigorously for 15 minutes to break up aggregates.

    • Filter the solid, wash with copious water to remove residual DMF, and dry under vacuum.

    • Alternative: If the product oils out, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

Step 2: Reduction to 2-(4-Fluoropiperidin-1-yl)aniline

Principle: Catalytic hydrogenation reduces the nitro group to an amine. Palladium on Carbon (Pd/C) is the standard catalyst. The fluorine atom on the piperidine ring is generally stable under these mild conditions.

Reagents & Stoichiometry:

ReagentRole
Nitro Intermediate (from Step 1)Substrate
10% Pd/C (50% wet)Catalyst (10 wt% loading)
Methanol or Ethanol Solvent
Hydrogen Gas (H₂) Reducing Agent (Balloon or 1 atm)

Procedure:

  • Setup: Dissolve the 1-(4-Fluoropiperidin-1-yl)-2-nitrobenzene in Methanol (or Ethanol) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (Nitrogen or Argon).

    • Safety: Pd/C is pyrophoric when dry. Use wet catalyst or add under inert gas cover.

  • Hydrogenation: Purge the vessel with H₂ gas (vacuum/fill cycles x3). Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 2–12 hours.

    • Monitoring: The intense yellow color of the nitro compound will fade to a pale or colorless solution as the aniline forms.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with Methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude aniline.

  • Purification: The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (DCM/MeOH) or recrystallization from Ethanol/Water.

Safety & Handling Guidelines

  • 1-Fluoro-2-nitrobenzene: Causes skin irritation and serious eye damage. It is a skin sensitizer. Handle in a fume hood.

  • DMF: A potent organic solvent and potential reproductive toxin. Avoid skin contact.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure all ignition sources are removed. When filtering the Pd/C catalyst, keep the filter cake wet to prevent spontaneous ignition.

  • Waste Disposal: Dispose of aqueous waste containing DMF and heavy metal waste (Pd/C) according to institutional EHS protocols.

References

  • Benzimidazole Synthesis via SNAr/Reduction: The general strategy of displacing an ortho-fluorine with a cyclic amine followed by nitro reduction is a validated pathway for synthesizing benzimidazole precursors.

    • Source: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. J. Med. Chem. (via PMC).

  • Kinase Inhibitor Scaffolds: 2-Anilinopyrimidine and related aniline derivatives are established scaffolds in kinase inhibitor design (e.g., Aurora A, VEGF-R).

    • Source: 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors.[4] Int. J. Mol.[5] Sci.

  • General SNAr Methodology: For conditions regarding nucleophilic aromatic substitution on ortho-halonitrobenzenes.

    • Source: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.[6] Molbank.

Sources

Method

Application Note: Strategic Utilization of 2-(4-Fluoropiperidin-1-yl)aniline in Medicinal Chemistry

Executive Summary & Mechanistic Rationale In modern drug discovery, piperidine is recognized as one of the top three most frequently utilized ring systems[1]. However, the incorporation of unsubstituted piperidines often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, piperidine is recognized as one of the top three most frequently utilized ring systems[1]. However, the incorporation of unsubstituted piperidines often introduces significant liabilities, primarily due to the highly basic nature of the nitrogen atom (pKa ~9.5). High basicity leads to protonation at physiological pH, which is a primary driver for off-target hERG potassium channel binding (cardiotoxicity) and phospholipidosis[2].

2-(4-Fluoropiperidin-1-yl)aniline emerges as a highly privileged, bifunctional building block designed to circumvent these liabilities. By incorporating a fluorine atom at the 4-position of the piperidine ring, medicinal chemists can leverage strong electron-withdrawing inductive effects to reduce the basicity of the adjacent nitrogen by approximately 2 orders of magnitude[1][3]. Coupled with an ortho-aniline motif, this molecule serves as a versatile precursor for synthesizing conformationally locked amides, tricyclic scaffolds, and sterically hindered diarylamines.

Rationale N1 Unsubstituted Piperidine (Lead Compound) N2 High pKa (~9.5) Protonated at pH 7.4 N1->N2 N3 hERG Liability & Phospholipidosis Risk N2->N3 Drives Toxicity N4 Fluorine Incorporation (Bioisosteric Design) N3->N4 Optimization N5 4-Fluoropiperidine Analog N4->N5 N6 Reduced pKa (~7.5) Inductive Withdrawal N5->N6 N7 Improved Safety Profile (Reduced Off-Target Binding) N6->N7 Resolves Liability

Logical workflow demonstrating the mitigation of hERG liability via 4-fluoropiperidine integration.

Physicochemical Profiling

The strategic addition of the fluorine atom fundamentally alters the physicochemical profile of the resulting drug candidate. Table 1 summarizes the causal relationships between the structural features of 2-(4-fluoropiperidin-1-yl)aniline and its pharmacological benefits.

Table 1: Comparative Profiling of Piperidino-Aniline Derivatives

Parameter2-(Piperidin-1-yl)aniline2-(4-Fluoropiperidin-1-yl)anilineMechanistic Impact & Causality
Amine pKa 9.2 – 9.87.4 – 7.9Fluorine's strong -I (inductive) effect pulls electron density from the nitrogen, lowering basicity[2][3].
LogD (pH 7.4) Baseline+0.3 to +0.6The C-F bond reduces polar surface area, enhancing lipophilicity and BBB permeability[3].
Conformational Bias Flexible chairLocked chair (axial F)Dipole-dipole interactions stabilize specific chair conformations, reducing entropic penalty upon target binding[2].
hERG Affinity High RiskLow RiskLower pKa prevents protonation at physiological pH, disrupting electrostatic interactions with Tyr652 in the hERG channel[2].

Synthetic Versatility & Applications

The ortho-relationship between the primary amine and the bulky fluoropiperidine ring makes this compound an exceptional nucleophile for generating sterically demanding pharmacophores. It is frequently utilized in the development of CNS-active agents, such as ferroptosis inhibitors[4], and GPCR antagonists[5].

Synthesis SM 2-(4-Fluoropiperidin-1-yl)aniline (Bifunctional Scaffold) R1 Amide Coupling (HATU, DIPEA) SM->R1 R2 Buchwald-Hartwig (Pd-Catalysis) SM->R2 R3 Reductive Amination (Aldehydes, NaBH(OAc)3) SM->R3 P1 Twisted Benzamides (GPCR Antagonists) R1->P1 Conformational Locking P2 Diaryl Amines (Kinase Hinge Binders) R2->P2 Sterically Hindered C-N P3 N-Alkyl Anilines (CNS Modulators) R3->P3 Lipophilicity Tuning

Divergent synthetic pathways utilizing 2-(4-Fluoropiperidin-1-yl)aniline in drug discovery.

Standardized Experimental Protocols

Protocol A: Synthesis of Conformationally Locked Benzamides

Objective: Coupling 2-(4-Fluoropiperidin-1-yl)aniline with a carboxylic acid to form a sterically hindered amide, a common motif in CNS-active benzamide series[4]. Rationale: The bulky ortho-piperidine ring creates a steric shield, forcing the resulting amide bond out of coplanarity with the phenyl ring. This "twisted" conformation improves binding kinetics and increases metabolic stability against amidases.

Reagents:

  • 2-(4-Fluoropiperidin-1-yl)aniline (1.0 eq, MW: 194.12)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere. Add DIPEA dropwise.

    • Expert Insight: Pre-activation for 10 minutes ensures the formation of the highly active HOAt ester. HATU is explicitly chosen over EDC/HOBt because the ortho-fluoropiperidino group severely hinders nucleophilic attack; the superior reactivity of HATU is required to overcome this steric barrier.

  • Nucleophilic Addition: Add 2-(4-Fluoropiperidin-1-yl)aniline to the reaction mixture. Stir at room temperature for 12–18 hours.

  • In-Process Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validating Step: The reaction is deemed complete when the specific mass trace of the starting aniline (m/z [M+H]⁺ = 195.1) is fully consumed and replaced by the product mass.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl (3x) to remove residual DMF, which can interfere with downstream biological assays.

  • Characterization: Dry over Na₂SO₄, concentrate, and confirm product identity via ¹⁹F-NMR.

    • Self-Validating Step: The fluorine atom should appear as a distinct multiplet (typically between -170 to -180 ppm depending on the solvent), confirming that the fluoropiperidine ring remained intact and did not undergo elimination.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: C-N cross-coupling to generate diarylamine hinge-binders for kinase inhibitor libraries. Rationale: The primary amine acts as the nucleophile. The ortho-substitution requires specialized bulky ligands to facilitate reductive elimination and prevent catalyst poisoning.

Reagents:

  • 2-(4-Fluoropiperidin-1-yl)aniline (1.1 eq)

  • Aryl Bromide (1.0 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • BrettPhos (0.1 eq)

  • NaOtBu (2.0 eq)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • System Degassing: Combine the aryl bromide, 2-(4-Fluoropiperidin-1-yl)aniline, and NaOtBu in a Schlenk flask. Evacuate and backfill with Argon (3x).

    • Expert Insight: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active species.

  • Catalyst Ligation: In a separate vial, pre-mix Pd₂(dba)₃ and BrettPhos in anhydrous toluene. Stir for 10 minutes until a deep red/purple color develops.

    • Expert Insight: BrettPhos is specifically selected for primary anilines; its bulky biaryl structure promotes rapid reductive elimination and prevents the formation of inactive bis-arylated byproducts, which is a common failure mode with simpler ligands like BINAP.

  • Coupling Reaction: Transfer the active catalyst solution to the Schlenk flask via syringe. Heat the mixture to 100°C for 8 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc).

    • Self-Validating Step: A new, less polar UV-active spot indicates successful coupling, as the resulting diarylamine is significantly more lipophilic than the starting aniline.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

References

  • [1] α-Fluoroamines: Myth or Reality? ChemRxiv. Available at:

  • [2] Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at:

  • [3] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at:

  • [4] Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry (ACS Publications). Available at:

  • [5] Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. MDPI. Available at:

Sources

Application

The Versatile Intermediate: 2-(4-Fluoropiperidin-1-yl)aniline in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced pharmacological profiles is perpetual. Central to this endeavor is the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced pharmacological profiles is perpetual. Central to this endeavor is the strategic use of versatile chemical intermediates that serve as foundational blueprints for a diverse array of potential drug candidates. 2-(4-Fluoropiperidin-1-yl)aniline emerges as a significant, albeit underexplored, building block in this context. Its unique structural architecture, combining a fluorinated piperidine moiety with an ortho-substituted aniline, presents a compelling scaffold for the synthesis of complex molecules targeting a range of biological pathways. The introduction of a fluorine atom into the piperidine ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis and utilization of 2-(4-Fluoropiperidin-1-yl)aniline as a key intermediate in the drug discovery workflow. While specific literature on this exact molecule is sparse, the protocols herein are built upon well-established and analogous chemical transformations, offering a solid foundation for its practical application.

Physicochemical and Spectral Properties (Predicted)

To facilitate its use and characterization, the following table summarizes the predicted physicochemical and key spectral properties of 2-(4-Fluoropiperidin-1-yl)aniline.

PropertyValue
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
Appearance Off-white to light brown solid (predicted)
Melting Point Not available
Boiling Point Not available
Predicted logP 2.5 (ALOGPS)
¹H NMR (CDCl₃, 400 MHz) δ 7.0-7.2 (m, 2H, Ar-H), 6.7-6.9 (m, 2H, Ar-H), 4.6-4.9 (m, 1H, CH-F), 3.8 (br s, 2H, NH₂), 3.0-3.2 (m, 2H, N-CH₂eq), 2.8-3.0 (m, 2H, N-CH₂ax), 1.9-2.2 (m, 4H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 143.0, 138.0, 124.0, 120.0, 118.0, 116.0, 88.0 (d, J=170 Hz), 50.0 (d, J=20 Hz), 30.0 (d, J=20 Hz)
MS (ESI+) m/z 195.1 [M+H]⁺

Synthesis of 2-(4-Fluoropiperidin-1-yl)aniline: A Proposed Protocol

The synthesis of 2-(4-Fluoropiperidin-1-yl)aniline can be efficiently achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNA) reaction followed by a reduction of a nitro group. This approach is well-documented for the synthesis of analogous N-aryl piperidines.[1][2][3][4][5][6]

Workflow for the Synthesis of 2-(4-Fluoropiperidin-1-yl)aniline

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 1-Fluoro-2-nitrobenzene C 1-(2-Nitrophenyl)-4-fluoropiperidine A->C K₂CO₃, DMF, 80 °C B 4-Fluoropiperidine B->C D 1-(2-Nitrophenyl)-4-fluoropiperidine E 2-(4-Fluoropiperidin-1-yl)aniline D->E H₂, Pd/C, EtOH

Caption: Proposed two-step synthesis of 2-(4-Fluoropiperidin-1-yl)aniline.

Step 1: Synthesis of 1-(2-Nitrophenyl)-4-fluoropiperidine

This step involves the nucleophilic aromatic substitution of the highly activated fluorine atom in 1-fluoro-2-nitrobenzene by the secondary amine of 4-fluoropiperidine. The ortho-nitro group is crucial for activating the aryl fluoride towards nucleophilic attack.[5][6]

Materials:

  • 1-Fluoro-2-nitrobenzene

  • 4-Fluoropiperidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Protocol:

  • To a solution of 4-fluoropiperidine hydrochloride (1.1 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to liberate the free base.

  • Add 1-fluoro-2-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(2-nitrophenyl)-4-fluoropiperidine as a yellow solid.

Step 2: Synthesis of 2-(4-Fluoropiperidin-1-yl)aniline

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2]

Materials:

  • 1-(2-Nitrophenyl)-4-fluoropiperidine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Protocol:

  • Dissolve 1-(2-nitrophenyl)-4-fluoropiperidine (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction vigorously for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-(4-fluoropiperidin-1-yl)aniline, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Applications of 2-(4-Fluoropiperidin-1-yl)aniline as a Chemical Intermediate

The presence of a primary aromatic amine ortho to a bulky piperidine substituent makes 2-(4-fluoropiperidin-1-yl)aniline a valuable precursor for a variety of heterocyclic scaffolds prevalent in medicinal chemistry.

Application 1: Synthesis of Amide Derivatives

The primary amine of 2-(4-fluoropiperidin-1-yl)aniline can readily undergo acylation to form amide bonds, a cornerstone reaction in drug discovery. These amides can serve as final products or as intermediates for more complex structures.[7][8][9][10]

General Protocol for Amide Coupling:

  • Dissolve 2-(4-fluoropiperidin-1-yl)aniline (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or DMF.

  • Add a coupling agent such as EDC (1.5 eq) and an activator like HOBt (1.2 eq).

  • Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application 2: Synthesis of Benzimidazole Derivatives

The ortho-diamine-like structure of 2-(4-fluoropiperidin-1-yl)aniline makes it an ideal substrate for the synthesis of 2-substituted benzimidazoles, a privileged scaffold in many biologically active compounds.[11][12][13][14][15]

General Protocol for Benzimidazole Formation:

  • In a round-bottom flask, dissolve 2-(4-fluoropiperidin-1-yl)aniline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add an aldehyde or a carboxylic acid (1.1 eq).

  • If starting from a carboxylic acid, heat the mixture to reflux for 4-8 hours.[11][14]

  • If starting from an aldehyde, a mild oxidant such as hydrogen peroxide in the presence of an acid catalyst can be used at room temperature.[12]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • If a precipitate forms, filter and wash with a cold solvent.

  • If no precipitate forms, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography.

Workflow for the Application of 2-(4-Fluoropiperidin-1-yl)aniline

G cluster_0 Amide Synthesis cluster_1 Benzimidazole Synthesis A 2-(4-Fluoropiperidin-1-yl)aniline C Amide Derivative A->C EDC, HOBt, DIPEA E Benzimidazole Derivative A->E Reflux or Oxidative Cyclization B Carboxylic Acid B->C D Aldehyde or Carboxylic Acid D->E

Caption: Key synthetic transformations utilizing 2-(4-fluoropiperidin-1-yl)aniline.

Conclusion

2-(4-Fluoropiperidin-1-yl)aniline represents a strategic chemical intermediate with significant potential in the synthesis of novel and diverse molecular entities for drug discovery. The protocols and application notes provided in this guide, though based on established chemical principles of analogous compounds, offer a robust starting point for researchers to incorporate this valuable building block into their synthetic programs. The unique combination of a fluorinated piperidine and an ortho-phenylenediamine motif opens avenues for the creation of new chemical matter with potentially enhanced pharmacological properties. As with any chemical protocol, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific substrates.

References

  • Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33835-33864. Retrieved from [Link]

  • Synthesis of Benimidazole from o- Phynylenediamine.pptx. (n.d.). Retrieved from [Link]

  • Al-Azzawi, A. M. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Chemical and Pharmaceutical Research, 8(8), 66-79. Retrieved from [Link]

  • Pore, V. S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 16(12), 9949-9959. Retrieved from [Link]

  • Clark, J. H., et al. (1976). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (1), 125-131. Retrieved from [Link]

  • Suhr, H., et al. (1977). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 783-787. Retrieved from [Link]

  • Wikipedia. (2024, January 23). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their antimicrobial activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3514. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (2021). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4236. Retrieved from [Link]

  • Bouckaert, C., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(1), 133. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization studies of an amide coupling reaction with anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

  • Molecules. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • Scientific Reports. (2017). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Letters. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Journal of Pharmaceutical Research International. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Journal of Chemical Sciences. (2018). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Nitrophenyl)piperidine. Retrieved from [Link]

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Method

Application Note: Comprehensive Characterization of 2-(4-Fluoropiperidin-1-yl)aniline

This Application Note is structured as a high-level technical guide for analytical chemists and process development scientists. It focuses on the specific challenges posed by the ortho-substituted fluorinated scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and process development scientists. It focuses on the specific challenges posed by the ortho-substituted fluorinated scaffold.

Abstract

2-(4-Fluoropiperidin-1-yl)aniline is a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs). Its structural complexity—featuring an ortho-substituted aniline, a tertiary cyclic amine, and a secondary alkyl fluoride—presents unique analytical challenges. This guide outlines a robust protocol for structural elucidation, purity profiling, and quantitative assay, emphasizing


F-NMR and orthogonal HPLC methodologies.

Part 1: Molecular Profile & Physicochemical Context

Before initiating analysis, the analyst must understand the physicochemical behavior of the analyte to select appropriate solvents and conditions.

PropertyValue / CharacteristicAnalytical Implication
Formula

Monoisotopic Mass: ~194.12 Da
Basicity (pKa)


The ortho-piperidine group is sterically twisted, reducing conjugation with the phenyl ring. Both nitrogens are weakly basic. Use buffered mobile phases.
Solubility Low in neutral

. High in MeOH, DMSO,

.
Diluent for HPLC should be 50:50 ACN:Water or MeOH to prevent precipitation.
Chromophore Aniline (

nm)
UV detection is viable. PDA is recommended for peak purity assessment.
Fluorine Secondary Aliphatic FluorideKey Identifier.

F NMR provides a clean, background-free signal for quantification.[1]

Part 2: Spectroscopic Identification Protocols

Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom allows for definitive structural confirmation using


F NMR, which is superior to 

H NMR for detecting defluorinated impurities.
Protocol:

F NMR Setup
  • Solvent: DMSO-

    
     (Preferred for solubility) or 
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) for qNMR.
  • Parameters:

    • Pulse Sequence: zgfig (Inverse gated decoupling to eliminate NOE for quantitative results).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Fluorine
      
      
      can be long).
    • Sweep Width: 200 ppm (Center at -100 ppm).

Expected Chemical Shifts:

  • 
     -170 to -185 ppm:  Multiplet (
    
    
    
    or
    
    
    ). This signal corresponds to the fluorine at the 4-position of the piperidine ring. The splitting pattern (
    
    
    Hz) confirms the geminal H-F bond.
Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Precursor Ion:

    
    .
    
  • Fragmentation Pattern (MS/MS):

    • 
       175:  Loss of HF (Characteristic of aliphatic fluorides).
      
    • 
       120:  Loss of the piperidine ring (cleavage at C-N bond).
      
    • 
       100:  Fluoropiperidine fragment (if charge is retained on the aliphatic amine).
      

Part 3: Chromatographic Purity Profiling (HPLC/UPLC)

The synthesis of this molecule typically involves Nucleophilic Aromatic Substitution (


) followed by reduction. The HPLC method must separate the product from:
  • Impurity A: 2-Fluoronitrobenzene (Starting Material).

  • Impurity B: 4-Fluoropiperidine (Starting Material - lacks UV chromophore, requires ELSD or MS or derivatization if trace analysis is needed).

  • Impurity C: 2-(4-Fluoropiperidin-1-yl)nitrobenzene (Intermediate).

Method Development Decision Tree

The following diagram illustrates the logic for selecting the mobile phase pH based on the analyte's basicity.

HPLC_Method_Dev Start Start Method Development Analyte: Basic (Aniline + Tert-Amine) Choice Choose pH Strategy Start->Choice LowPH Low pH (pH 2-3) Formic Acid / TFA Choice->LowPH Standard Screening HighPH High pH (pH 9-10) Ammonium Bicarbonate Choice->HighPH If Tailing > 1.5 ResultLow Pros: Fast Analysis Cons: Potential Tailing (Silanol interaction) LowPH->ResultLow ResultHigh Pros: Neutral Species = Sharp Peaks Cons: Requires Hybrid/Polymer Column HighPH->ResultHigh SelectCol Column Selection: C18 with steric protection (e.g., XBridge) ResultLow->SelectCol ResultHigh->SelectCol

Caption: Decision logic for optimizing mobile phase pH for basic aniline derivatives.

Recommended HPLC Protocol (Standard Release Method)

This method uses a high-pH strategy to ensure the basic nitrogens are deprotonated, improving peak symmetry and retention.

ParameterCondition
Column Waters XBridge

or Agilent Zorbax Extend-

(

mm, 3.5

)
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 9.5 (adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0 min: 10% B

15 min: 90% B

20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 240 nm (Aniline absorption) and 285 nm
Temp 30°C

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between Main Peak and Impurity C (Nitro-intermediate).
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for quantitative accuracy).
  • Precision: RSD

    
     for 5 replicate injections.
    

Part 4: Quantitative Assay & Workflow

For drug development, a mass-balance approach is required. The following workflow integrates the techniques described above.

Analytical_Workflow cluster_checks Critical Quality Attributes Sample Crude Sample ID Structural ID (1H & 19F NMR) Sample->ID Confirm Structure Purity Purity Profiling (HPLC-UV-MS) ID->Purity If confirmed Check1 Check for Defluorination ID->Check1 Assay Potency Assay (qNMR or Titration) Purity->Assay If Purity > 95% Check2 Check for Nitro-precursor Purity->Check2 Report CoA Generation Assay->Report

Caption: Integrated analytical workflow for lot release of 2-(4-Fluoropiperidin-1-yl)aniline.

Assay Protocol: Non-Aqueous Titration

Due to the basicity of the aniline, a potentiometric titration provides a precise assay value (orthogonal to HPLC).

  • Solvent: Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Endpoint Detection: Potentiometric (Glass electrode).

  • Calculation:

    
    
    Where 
    
    
    
    = Volume of titrant,
    
    
    = Normality,
    
    
    = 194.25,
    
    
    = Sample weight.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for NMR interpretation of fluorinated and amine compounds).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Authoritative source for pH selection in HPLC of basic amines).

  • Dolan, J. W. (2002). "The Role of pH in LC Separations." LCGC North America, 20(11). (Technical grounding for the high-pH HPLC strategy).

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. (Source for

    
    F decoupling and qNMR pulse sequences). 
    

Sources

Application

Application Notes and Protocols for the Analysis of 2-(4-Fluoropiperidin-1-yl)aniline by HPLC and GC-MS

Introduction: The Analytical Imperative for 2-(4-Fluoropiperidin-1-yl)aniline 2-(4-Fluoropiperidin-1-yl)aniline is a substituted aromatic amine containing a fluorinated piperidine moiety. Such structures are of significa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2-(4-Fluoropiperidin-1-yl)aniline

2-(4-Fluoropiperidin-1-yl)aniline is a substituted aromatic amine containing a fluorinated piperidine moiety. Such structures are of significant interest in pharmaceutical development due to the favorable pharmacological properties often imparted by the fluorine atom and the piperidine scaffold. The precise and accurate quantification of this analyte is critical for ensuring the quality, stability, and safety of drug substances and products. This document provides detailed analytical procedures for the determination of 2-(4-Fluoropiperidin-1-yl)aniline using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals.

The methodologies presented herein are developed with a focus on scientific integrity, robustness, and adherence to regulatory expectations, drawing upon established principles for the analysis of aromatic amines and N-substituted piperidines. The rationale behind the selection of chromatographic conditions is elucidated to provide a comprehensive understanding of the analytical strategy.

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

Scientific Rationale for Method Development:

Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar, non-volatile compounds like 2-(4-Fluoropiperidin-1-yl)aniline. The selection of a C18 stationary phase is based on its wide applicability and proven performance for the separation of aromatic compounds.[1][2] The basic nitrogen atoms in the piperidine and aniline moieties necessitate pH control of the mobile phase to ensure consistent retention and sharp peak shapes. An acidic mobile phase will protonate these basic sites, leading to enhanced interaction with the stationary phase and improved peak symmetry.[3] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for a broad range of compounds.[4]

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • HPLC System with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) in water

  • 2-(4-Fluoropiperidin-1-yl)aniline reference standard

  • Methanol (HPLC grade) for sample and standard preparation

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 15 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(4-Fluoropiperidin-1-yl)aniline reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2-(4-Fluoropiperidin-1-yl)aniline in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

5. Method Validation (as per ICH Q2(R2) Guidelines): The developed method must be validated to demonstrate its suitability for its intended purpose.[5] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: A linear relationship between the peak area and the concentration of the analyte over the specified range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.[2]

  • Accuracy: Determined by spike-recovery studies at three concentration levels, with recovery typically expected to be within 98-102%.[6]

  • Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) of a series of measurements should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.[6]

Expected Results:

Under the proposed conditions, 2-(4-Fluoropiperidin-1-yl)aniline is expected to elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject Sample/Standard Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection HPLC_System HPLC System Setup (C18 Column, Mobile Phase) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 245 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of 2-(4-Fluoropiperidin-1-yl)aniline.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Trace Analysis

Scientific Rationale for Method Development:

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polarity and potential for thermal degradation of aniline derivatives, a derivatization step is often necessary to improve their volatility and chromatographic performance.[7] Acetylation is a common and effective derivatization strategy for primary and secondary amines, converting them to less polar and more thermally stable amides.[8] A non-polar capillary column, such as a DB-5ms or equivalent, is well-suited for the separation of these derivatized compounds.[9] Electron Ionization (EI) is employed for its ability to generate reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.

Detailed GC-MS Protocol

1. Instrumentation and Columns:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Materials:

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate (GC grade)

  • 2-(4-Fluoropiperidin-1-yl)aniline reference standard

  • Anhydrous sodium sulfate

3. Derivatization Procedure:

  • To approximately 1 mg of the sample or standard in a vial, add 200 µL of pyridine and 100 µL of acetic anhydride.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Evaporate the reagents to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

4. GC-MS Conditions:

ParameterCondition
Injector Temperature 250°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40 - 450

5. Method Validation for Trace Analysis: For trace-level analysis, method validation should focus on demonstrating high sensitivity and selectivity.

  • Specificity: Confirmed by the unique mass spectrum of the derivatized analyte and the absence of co-eluting interferences.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established at low concentrations with acceptable precision and accuracy.

  • Linearity and Range: Assessed over a relevant concentration range for trace analysis.

  • Precision and Accuracy: Evaluated at low, medium, and high concentrations within the trace range.

Expected Results and Mass Fragmentation:

The acetylated derivative of 2-(4-Fluoropiperidin-1-yl)aniline is expected to elute as a well-defined peak. The mass spectrum will be crucial for identification. Key fragmentation pathways for N-phenylpiperidines often involve cleavage of the piperidine ring and loss of substituents. For the target analyte, characteristic fragments may include the molecular ion (M+), fragments corresponding to the loss of the acetyl group, and fragments arising from the cleavage of the fluoropiperidine ring. The presence of the fluorine atom will result in a characteristic isotopic pattern for fluorine-containing fragments.

GC-MS Workflow and Derivatization Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Sample/Standard Derivatization Acetylation with Acetic Anhydride & Pyridine Sample->Derivatization Extraction Reconstitution in Ethyl Acetate Derivatization->Extraction Injection Inject Derivatized Sample Extraction->Injection GC_System GC-MS System Setup (DB-5ms Column) GC_System->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (m/z 40-450) Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectrum Mass Spectrum Analysis Mass_Analysis->Mass_Spectrum Identification Compound Identification Mass_Spectrum->Identification

Caption: Workflow for the GC-MS analysis of 2-(4-Fluoropiperidin-1-yl)aniline following acetylation.

Conclusion: A Framework for Reliable Analysis

The HPLC and GC-MS methods detailed in this application note provide a robust framework for the analysis of 2-(4-Fluoropiperidin-1-yl)aniline. The HPLC method is well-suited for routine quantification and purity assessment, while the GC-MS method offers a powerful tool for structural confirmation and trace-level analysis. Adherence to the principles of method validation as outlined by regulatory bodies such as the ICH is paramount to ensure the generation of reliable and defensible analytical data.[5] These protocols serve as a comprehensive starting point for laboratories involved in the development and quality control of pharmaceuticals containing this and structurally related compounds.

References

  • Benchchem. (2025). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • Patsnap Eureka. (2025, September 22). How to Validate GC-MS Data for Trace-level Analysis.
  • PubMed. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Available at: [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. Available at: [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • PMC - NIH. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Available at: [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]

  • Environmental Science & Technology. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous derivatization and dispersive liquid-liquid microextraction of anilines in different samples followed by gas chromatography-flame ionization detection. Available at: [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Available at: [Link]

  • ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]

  • ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available at: [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]

  • Journal of Chromatographic Science | Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Available at: [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. Available at: [Link]

  • Agilent. (n.d.). Substituted Anilines. Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • PMC - NIH. (2019, January 21). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Available at: [Link]

  • ResearchGate. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]

  • West Virginia University. (2020, March 19). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. Available at: [Link]

  • PubMed. (2024, April 5). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available at: [Link]

  • Restek. (n.d.). Aniline: CAS # 62-53-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with 2-(4-Fluoropiperidin-1-yl)aniline

A Guide for the Senior Application Scientist Welcome to the technical support center for optimizing cross-coupling reactions involving 2-(4-Fluoropiperidin-1-yl)aniline. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for the Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-(4-Fluoropiperidin-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable, yet sterically demanding, building block into their synthetic workflows. As a Senior Application Scientist, this resource synthesizes field-proven insights and fundamental principles to help you navigate the common challenges associated with this substrate, enabling you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.

The primary focus of this guide will be on the Palladium-catalyzed Buchwald-Hartwig amination, the most prevalent method for forming C-N bonds with aryl and heteroaryl halides.[1] We will explore the critical interplay between catalyst, ligand, base, and solvent, and provide a structured approach to overcoming the specific hurdles posed by this substrate's unique electronic and steric profile.

Frequently Asked Questions (FAQs)

Q1: What makes 2-(4-Fluoropiperidin-1-yl)aniline a challenging substrate for Buchwald-Hartwig amination?

A: The primary challenge stems from its structure. The 2-(4-Fluoropiperidin-1-yl) group is a bulky substituent positioned ortho to the reacting aniline nitrogen. This steric hindrance can significantly slow down key steps in the catalytic cycle, particularly the reductive elimination step that forms the final C-N bond.[2][3] Additionally, while the fluorine atom's electronic effect on the aniline's nucleophilicity is modest due to its distance, the overall electron-rich nature of the aniline requires a carefully chosen catalyst system to promote efficient oxidative addition.[4]

Q2: What is the general catalytic cycle for this reaction?

A: The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the aniline. After deprotonation by a base, the final product is formed via reductive elimination, regenerating the active Pd(0) catalyst.[5]

Buchwald-Hartwig Catalytic Cycle pd0 LPd(0) (Active Catalyst) ox_add Oxidative Addition Complex (Pd-II) pd0->ox_add Oxidative Addition amine_complex Amine Coordination Complex (Pd-II) ox_add->amine_complex Ligand Exchange amido_complex Amido Complex (Pd-II) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ hx_base [Base-H]⁺X⁻ arx Ar-X amine R₂NH base Base Troubleshooting Decision Tree start Low or No Yield cause1 Is the Catalyst Active? start->cause1 cause2 Are Conditions Optimal? start->cause2 cause3 Are Side Products Present? start->cause3 sol1a Use Precatalyst Ensure Inert Atmosphere Check Reagent Purity cause1->sol1a Solution sol2a Screen Ligands (XPhos, RuPhos) Screen Bases (NaOtBu, LHMDS) Increase Temperature cause2->sol2a Solution sol3a Analyze by LC-MS Check for Hydrodehalogenation Check for Diarylation cause3->sol3a Solution

Caption: A decision tree for troubleshooting low-yield reactions.

Scenario 1: The reaction is sluggish or shows no conversion.

Q: I've mixed my aryl halide, the aniline, catalyst, and base, but after several hours, LC-MS analysis shows only starting materials. What went wrong?

A: This is a common issue that usually points to a problem with catalyst activation or overall reaction setup.

  • Potential Cause 1: Catalyst Deactivation. The active Pd(0) catalyst is highly sensitive to oxygen. [7][8]Insufficiently degassed solvents or a poor inert atmosphere can lead to the oxidation of the phosphine ligand and the palladium, rendering the catalyst inactive. [8] * Solution: Ensure all reagents and solvents are of high purity, anhydrous, and properly degassed. [7]Use standard Schlenk techniques or a glovebox to maintain a strictly inert (Nitrogen or Argon) atmosphere throughout the reaction setup and duration. [8]Modern palladium precatalysts are generally air-stable as solids but become sensitive once activated by the base in solution.

  • Potential Cause 2: Inappropriate Ligand or Base. The "one-size-fits-all" approach rarely works for challenging substrates. An incorrect ligand may not sufficiently stabilize the catalyst or promote the difficult reductive elimination. [7]A base that is too weak may not deprotonate the aniline effectively, halting the catalytic cycle. [5][7] * Solution: For this sterically demanding aniline, bulky biarylphosphine ligands like RuPhos or BrettPhos are often excellent choices. [7][9]Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. [5][7]If your substrate has base-sensitive functional groups, you may need to screen weaker bases like Cs₂CO₃ or K₃PO₄, but this will likely require higher reaction temperatures. [7]

  • Potential Cause 3: Low Reaction Temperature. Steric hindrance can create a high energy barrier for the coupling reaction.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Many Buchwald-Hartwig reactions with hindered substrates require temperatures of 100 °C or higher to proceed at a reasonable rate. [5][7]

Scenario 2: The reaction yields are low, and significant side products are observed.

Q: My reaction works, but I'm only getting 30% yield of my desired product, along with several byproducts that are complicating purification. How can I improve selectivity?

A: Side product formation is often a sign of an imbalance in the rates of the desired catalytic steps versus off-cycle or competing pathways.

  • Potential Cause 1: Hydrodehalogenation. This is the reduction of your aryl halide starting material to the corresponding arene (Ar-X → Ar-H). [1]It can become competitive at high temperatures or with certain catalyst/ligand combinations.

    • Solution: Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate. [1]Screening different bulky ligands can also mitigate this side reaction, as the ligand influences the relative rates of reductive elimination versus competing pathways. [1]

  • Potential Cause 2: Diarylation. The N-arylated product is itself a secondary amine and can potentially react with another molecule of the aryl halide. This is less common with this specific substrate due to the extreme steric hindrance it would create, but it is a possibility. [1] * Solution: Use a slight excess (1.1-1.2 equivalents) of the 2-(4-Fluoropiperidin-1-yl)aniline. This ensures the aryl halide is consumed before it can react with the product. [1]The use of bulky ligands also sterically disfavors the coupling of the even bulkier product amine. [1]

  • Potential Cause 3: Catalyst Decomposition (Palladium Black). If you observe the formation of a black precipitate, this is likely "palladium black"—aggregated, inactive Pd(0). [8]This indicates that the phosphine ligand is not adequately stabilizing the catalytic species, often triggered by high temperatures or an insufficient ligand-to-palladium ratio. [10] * Solution: Ensure you are using a sufficient ligand-to-palladium ratio (typically 1.2:1 to 2:1 if not using a precatalyst). If using a precatalyst, consider adding a small amount of additional free ligand. Lowering the reaction temperature can also prevent decomposition. [8][10]

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Optimization

This protocol provides a reliable starting point for a 0.5 mmol scale test reaction. All glassware should be oven-dried before use.

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl halide (0.5 mmol, 1.0 equiv.), 2-(4-Fluoropiperidin-1-yl)aniline (0.6 mmol, 1.2 equiv.), sodium tert-butoxide (0.7 mmol, 1.4 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar. [7]2. Solvent Addition: Seal the vial with a PTFE-lined cap. Add anhydrous, degassed toluene (2.5 mL, 0.2 M) via syringe. [7]3. Heating and Monitoring: Place the vial in a preheated oil bath or heating block set to 100 °C. [7]Stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC.

  • Work-up: Once the reaction is complete (or has stalled), cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench by adding a saturated aqueous solution of NH₄Cl (5 mL). [7]5. Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [7]The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: High-Throughput Experimentation (HTE) for Rapid Optimization

For complex substrates, screening multiple parameters simultaneously is the most efficient optimization strategy. [11]This can be done in 96-well plates using small reaction volumes.

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, the aniline, and a panel of ligands and bases in a suitable solvent (e.g., dioxane). Prepare a separate stock solution of a palladium source (e.g., Pd₂(dba)₃).

  • Plate Dosing: Using manual or automated liquid handlers, dispense the stock solutions into the wells of a 96-well plate to create a matrix of unique reaction conditions (e.g., varying ligand, base, and temperature). [11]3. Reaction and Analysis: Seal the plate and heat it. After the designated reaction time, quench all wells simultaneously. Analyze the conversion and yield in each well using high-throughput LC-MS analysis. [10][11]This data-rich approach quickly identifies the optimal "hit" conditions for scale-up. [12]

References

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
  • Optimization of Buchwald-Hartwig amin
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Optimising a Buchwald-Hartwig amin
  • Buchwald-Hartwig Amin
  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing).
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Thieme.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
  • Brainstorming a Buchwald-Hartwig coupling - Reddit.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC.
  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchG
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchG
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination - Springer N
  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - ResearchG
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing.
  • Palladium‐Catalyzed Amination of Aryl Halides - ResearchG
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Common side reactions in the synthesis of 4-anilinopiperidine compounds - Benchchem.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Semantic Scholar.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - AIR Unimi.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Synthesis and Reactivity of Fluorin
  • Recent development of peptide coupling reagents in organic synthesis.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innov
  • Fluorine “forever chemical” in medicines not leading to added drug reactions.
  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system fe
  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination - ResearchG
  • 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline - PMC.
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
  • Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorin
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC.
  • Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag - MDPI.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing).

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Optimization

Technical Support Center: Investigating the Degradation Pathways of 2-(4-Fluoropiperidin-1-yl)aniline

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Fluoropiperidin-1-yl)aniline. This guide provides in-depth technical guidance, troubleshooting pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Fluoropiperidin-1-yl)aniline. This guide provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to support your experimental work in understanding the stability and degradation of this compound. As direct degradation studies on this specific molecule are not extensively published, this document serves as a comprehensive "how-to" manual, empowering you to design and execute robust stability and forced degradation studies. The principles and methodologies outlined here are derived from the fundamental chemistry of aniline and piperidine derivatives, ensuring a scientifically sound approach to your investigations.

Understanding the Molecule: Predicted Stability Profile

2-(4-Fluoropiperidin-1-yl)aniline incorporates three key structural motifs that will dictate its stability: the aniline ring, the N-aryl piperidine linkage, and the fluorinated piperidine ring. Based on the known chemistry of these functional groups, we can anticipate its general stability characteristics.

  • Aniline Moiety: The primary aromatic amine is susceptible to oxidation, which can be catalyzed by light, heat, and metal ions. This can lead to the formation of colored degradation products.[1][2] The basicity of the aniline nitrogen is reduced due to the delocalization of its lone pair into the aromatic ring.[3]

  • N-Aryl Piperidine Linkage: The bond between the aniline ring and the piperidine nitrogen is generally stable but can be susceptible to cleavage under harsh acidic or certain oxidative conditions.

  • 4-Fluoropiperidine Ring: The piperidine ring itself is a saturated heterocycle and is generally stable.[4] However, the carbon-fluorine bond, while strong, can influence the reactivity of the ring. The fluorine substituent can affect the pKa of the piperidine nitrogen and potentially influence its metabolic stability.[5]

Frequently Asked Questions (FAQs)

Here we address common questions that may arise during the handling and analysis of 2-(4-Fluoropiperidin-1-yl)aniline.

Q1: My solid sample of 2-(4-Fluoropiperidin-1-yl)aniline has changed color. What does this indicate?

A1: A change in color, often to a yellowish or brownish hue, is a common indicator of oxidative degradation of the aniline moiety.[1] Aromatic amines are prone to air oxidation, which can be accelerated by exposure to light and elevated temperatures. It is crucial to store the compound in a well-sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

Q2: I am observing unexpected peaks in the HPLC analysis of my sample. Could this be degradation?

A2: Yes, the appearance of new peaks, particularly those with different retention times from the parent compound, strongly suggests degradation. Oxidative degradation products are often more polar and may elute earlier in a reverse-phase HPLC system. It is essential to use a validated stability-indicating analytical method to confirm this.

Q3: What are the most likely degradation pathways for this molecule?

A3: Based on its structure, the most probable degradation pathways involve the aniline moiety. These include:

  • Oxidation: Formation of N-oxides, hydroxylamines, nitroso, and nitro derivatives, as well as potential polymerization products (aniline black).[2]

  • Photodegradation: Light can induce oxidation of the aniline ring.

  • Hydrolysis: While the N-aryl piperidine bond is generally stable, it could be susceptible to cleavage under extreme pH and temperature conditions.

Q4: How should I store solutions of 2-(4-Fluoropiperidin-1-yl)aniline to minimize degradation?

A4: For optimal stability in solution:

  • Use high-purity, degassed solvents.

  • Store solutions at low temperatures (2-8 °C) and protected from light.

  • For long-term storage, consider preparing aliquots and storing them under an inert atmosphere at -20 °C or below.

  • Be mindful of the solution's pH, as highly acidic or basic conditions can promote degradation.

Troubleshooting Guides

This section provides practical troubleshooting advice for common issues encountered during experimental work.

Analytical Method Troubleshooting (HPLC)

Issue: Poor peak shape (tailing or fronting) for the parent compound.

Potential Cause Recommended Solution
Secondary Interactions The basic nature of the piperidine and aniline nitrogens can lead to interactions with residual silanols on the HPLC column. Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase.[6]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the molecule and its interaction with the stationary phase. Experiment with a pH range of 3-7. Using a buffer is highly recommended for reproducible results.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Column Degradation The column may be losing its stationary phase. Try washing the column with a strong solvent or replace it if necessary.

Issue: Inconsistent retention times.

Potential Cause Recommended Solution
Mobile Phase Composition Inaccurate mobile phase preparation or evaporation of the more volatile component can cause shifts in retention time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
Pump Malfunction Inconsistent flow from the HPLC pump will lead to variable retention times. Check the pump for leaks and ensure proper solvent degassing.
Forced Degradation Study Troubleshooting

Issue: No degradation observed under stress conditions.

Potential Cause Recommended Solution
Stress Conditions are Too Mild The compound may be highly stable. Increase the severity of the stress conditions (e.g., higher concentration of acid/base/oxidizing agent, higher temperature, longer exposure time).
Poor Solubility If the compound is not fully dissolved in the stress medium, degradation may be limited. Consider using a co-solvent, but ensure it does not interfere with the degradation chemistry or analysis.

Issue: Complete degradation of the parent compound.

Potential Cause Recommended Solution
Stress Conditions are Too Harsh This prevents the identification of primary degradation products. Reduce the severity of the stress conditions (e.g., lower concentration of stressor, lower temperature, shorter exposure time).

Experimental Protocols

The following protocols provide a starting point for conducting forced degradation studies on 2-(4-Fluoropiperidin-1-yl)aniline. The goal is to achieve 5-20% degradation to ensure the formation of relevant degradation products without complete loss of the parent compound.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of 2-(4-Fluoropiperidin-1-yl)aniline at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Dilute the stock solution with the appropriate stress medium to a final concentration of approximately 100 µg/mL.

Forced Degradation Protocols
  • Acid Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH.

    • Dilute the neutralized solution with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M HCl.

    • Dilute the neutralized solution with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the solution with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a small amount of solid 2-(4-Fluoropiperidin-1-yl)aniline into a vial and place it in an oven at 80°C for 48 hours.

    • After heating, dissolve the stressed solid in a suitable solvent to prepare a solution for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of 2-(4-Fluoropiperidin-1-yl)aniline (e.g., 100 µg/mL in methanol).

    • Expose the solution to a photostability chamber according to ICH Q1B guidelines.

    • Analyze the solution by HPLC at appropriate time points.

HPLC Method for Stability Indicating Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Initial conditions: 95% Water (0.1% Formic Acid), 5% Acetonitrile (0.1% Formic Acid)

    • Gradient: Linearly increase to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

  • Column Temperature: 30°C.

Visualization of Degradation Pathways and Workflows

Predicted Degradation Pathways

The following diagram illustrates the predicted degradation pathways of 2-(4-Fluoropiperidin-1-yl)aniline based on its chemical structure.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) cluster_photolytic Photolytic Degradation parent 2-(4-Fluoropiperidin-1-yl)aniline n_oxide N-Oxide (Piperidine) parent->n_oxide H₂O₂ hydroxylamine N-Hydroxylaniline parent->hydroxylamine Oxidation polymer Polymerization Products parent->polymer Oxidation aniline Aniline parent->aniline Acid/Base Hydrolysis fluoropiperidine 4-Fluoropiperidine parent->fluoropiperidine Acid/Base Hydrolysis photo_oxidized Photo-oxidized Products parent->photo_oxidized UV/Vis Light nitroso Nitrosoaniline hydroxylamine->nitroso Oxidation nitro Nitroaniline nitroso->nitro Oxidation

Caption: Predicted degradation pathways of 2-(4-Fluoropiperidin-1-yl)aniline.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the general workflow for conducting a forced degradation study.

G start Start: Pure Compound prep Prepare Stock & Working Solutions start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis: - % Degradation - Peak Purity - Mass Balance hplc->data identify Identify Degradation Products (LC-MS, NMR) data->identify pathway Elucidate Degradation Pathway identify->pathway end End: Stability Profile Established pathway->end

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

The following table provides a template for summarizing the results of your forced degradation studies.

Stress Condition Conditions % Degradation of Parent Compound Number of Degradation Products Major Degradation Product(s) (Retention Time)
Acid Hydrolysis 0.1 M HCl, 60°C, 24he.g., 15.2%e.g., 2e.g., DP1 (4.5 min), DP2 (6.2 min)
Base Hydrolysis 0.1 M NaOH, 60°C, 24he.g., 8.7%e.g., 1e.g., DP3 (5.1 min)
Oxidative 3% H₂O₂, RT, 24he.g., 25.4%e.g., 4e.g., DP4 (3.8 min), DP5 (7.1 min)
Thermal 80°C, 48h (solid)e.g., 2.1%e.g., 1e.g., DP6 (8.9 min)
Photolytic ICH Q1Be.g., 11.5%e.g., 3e.g., DP7 (4.2 min), DP8 (6.8 min)

References

  • Aniline degradation by electrocatalytic oxidation. (2003). Chemosphere. [Link]

  • Oxidation of aniline has been heavily investigated. (n.d.). Wikipedia. [Link]

  • Chemical Properties of Amines. (2026). CK-12 Foundation. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines. (2020). Chemistry – A European Journal. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]

  • Care, Maintenance, and Troubleshooting of HPLC Columns. (2008). Agilent. [Link]

  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. (2010). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-(4-Fluoropiperidin-1-yl)aniline with its non-fluorinated analog

Comparative Technical Guide: 2-(4-Fluoropiperidin-1-yl)aniline vs. 2-(Piperidin-1-yl)aniline Executive Summary: The Strategic Fluorine Scan In modern drug discovery, the transition from a non-fluorinated scaffold to its...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: 2-(4-Fluoropiperidin-1-yl)aniline vs. 2-(Piperidin-1-yl)aniline

Executive Summary: The Strategic Fluorine Scan

In modern drug discovery, the transition from a non-fluorinated scaffold to its fluorinated analog is rarely a random screen; it is a calculated maneuver to optimize Metabolic Stability (MetStab) and Physicochemical properties.[1]

This guide compares 2-(Piperidin-1-yl)aniline (Compound A) with its bioisostere, 2-(4-Fluoropiperidin-1-yl)aniline (Compound B) . While Compound A represents a synthetically accessible baseline, Compound B is frequently deployed to block metabolic soft spots and modulate basicity without altering the steric footprint significantly.

This guide analyzes the mechanistic implications of this substitution, providing experimental protocols to validate the performance gains in your specific lead series.

Part 1: Physicochemical & Structural Profile[2]

The introduction of a fluorine atom at the 4-position of the piperidine ring induces specific electronic and conformational shifts. These are not merely structural changes but functional levers for optimizing ADME (Absorption, Distribution, Metabolism, Excretion).

Comparative Data Matrix
PropertyCompound A (Non-Fluorinated)Compound B (4-Fluoro Analog)Impact Analysis
Formula


+18 Da mass shift (negligible steric penalty).
Piperidine

~11.2 (Basic)~10.4 - 10.8 (Less Basic)Critical: F-induction lowers

, increasing the fraction of neutral species at pH 7.4, potentially improving membrane permeability.
LogD (pH 7.4) BaselineComparable / Slightly HigherLower basicity often offsets the polarity of the C-F bond, maintaining or improving lipophilic efficiency.[2]
Dipole Moment ModerateIncreasedThe C-F bond introduces a strong dipole vector, potentially altering binding pocket orientation.
Conformation Chair (Equatorial preference)Chair (Axial F preference possible)Charge-Dipole Effect: Protonated nitrogen may stabilize the axial fluorine conformer via electrostatic attraction.
The "Basicity Modulation" Mechanism

The piperidine nitrogen in Compound A is highly basic (


). This can lead to:
  • High hERG Affinity: Basic amines are a primary pharmacophore for hERG channel blocking (cardiotoxicity).

  • Lysosomal Trapping: High basicity leads to sequestration in acidic organelles.

Compound B Performance: The electron-withdrawing nature of fluorine (inductive effect,


) propagates through the 

-framework. Although the 4-position is

to the nitrogen, it exerts enough pull to lower the

by approximately 0.4–0.8 log units. This "softens" the amine, reducing hERG liability while maintaining solubility.

Part 2: Metabolic Stability (The "Metabolic Switch")

The primary driver for selecting Compound B is the blockade of oxidative metabolism.

Mechanism of Action
  • Compound A (Liability): The C4 position of the piperidine ring is a "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily perform C-H hydroxylation at this position, leading to ring opening or clearance.

  • Compound B (Solution): The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Furthermore, the high electronegativity of fluorine deactivates the C-H bond on the same carbon towards radical abstraction mechanisms used by CYP450s.

Visualization: Metabolic Fate Pathways

MetabolicFate cluster_legend Mechanism SubstrateA Compound A (Non-Fluorinated) CYP CYP450 (Liver Microsomes) SubstrateA->CYP Rapid Uptake SubstrateB Compound B (4-Fluoro Analog) SubstrateB->CYP Resists Oxidation MetaboliteA 4-Hydroxy Metabolite (Unstable/Cleared) CYP->MetaboliteA C-H Oxidation (High Clearance) StableB Metabolically Stable (High Exposure) CYP->StableB Metabolic Blockade (Low Clearance) Legend Fluorine prevents H-abstraction at the C4 position.

Figure 1: Divergent metabolic fates. Compound A undergoes rapid oxidation at the C4 position, while Compound B resists this transformation due to the strength and electronic nature of the C-F bond.

Part 3: Synthetic Accessibility

Both compounds are accessible via Nucleophilic Aromatic Substitution (


) followed by reduction.

General Protocol:

  • Starting Material: 1-Fluoro-2-nitrobenzene.

  • Nucleophile:

    • Route A: Piperidine.[3][4][5][6][7][8][9][10][11][12]

    • Route B: 4-Fluoropiperidine (HCl salt).

  • Conditions:

    
    , DMF, 
    
    
    
    .
  • Reduction:

    
    , Pd/C (or Fe/NH4Cl for functional group tolerance).
    

Note on Compound B Synthesis: When using 4-fluoropiperidine hydrochloride, ensure an extra equivalent of base (


 or DIPEA) is added to neutralize the salt. 4-Fluoropiperidine is less nucleophilic than piperidine due to the inductive effect; reaction times may need to be extended by 2–4 hours.

Part 4: Experimental Validation Protocols

To objectively compare these scaffolds in your specific drug discovery campaign, execute the following assays.

Protocol 1: Microsomal Stability Assessment

Validates the "Metabolic Blockade" hypothesis.

  • Preparation: Prepare 10 mM DMSO stocks of Compound A and Compound B.

  • Incubation:

    • Mix test compound (

      
       final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at

      
       for 5 minutes.
      
    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot at

    
     minutes. Quench immediately in ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • Success Criterion: Compound B should show a

      
       reduction in 
      
      
      
      compared to Compound A.
Protocol 2: Comparative Determination (Potentiometric)

Validates the "Basicity Modulation" hypothesis.

  • System: SiriusT3 or equivalent potentiometric titrator.

  • Sample: Weigh ~3 mg of solid compound. Dissolve in 0.15 M KCl (ISA water).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Fitting: Use the Bjerrum plot to identify the ionization point of the piperidine nitrogen.

    • Expectation: Compound A (

      
      ) vs. Compound B (
      
      
      
      ).

Part 5: Decision Framework

When should you switch from A to B? Use this logic flow.

DecisionTree Start Lead Optimization Phase (Scaffold Selection) CheckMetStab Is Microsomal Clearance High (>50 µL/min/mg)? Start->CheckMetStab CheckMetID MetID: Is oxidation at Piperidine C4? CheckMetStab->CheckMetID Yes CheckhERG Is hERG IC50 < 10 µM? CheckMetStab->CheckhERG No CheckMetID->CheckhERG No (Other Site) UseB Use Compound B (Block Metabolism/Lower pKa) CheckMetID->UseB Yes (C4 Oxidation) UseA Use Compound A (Cheaper, Higher Basicity) CheckhERG->UseA No (Safety Profile OK) CheckhERG->UseB Yes (Reduce Basicity)

Figure 2: Decision Matrix for Scaffold Selection. Prioritize Compound B if metabolic instability at C4 or hERG toxicity driven by high basicity is observed.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

Comparative

Cytotoxicity Profiling of 2-(4-Fluoropiperidin-1-yl)aniline: Methodological Optimization &amp; Comparative Analysis

Executive Summary 2-(4-Fluoropiperidin-1-yl)aniline (CAS: 1208987-38-5) represents a critical scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and GPCR ligands. While its structural i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluoropiperidin-1-yl)aniline (CAS: 1208987-38-5) represents a critical scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and GPCR ligands. While its structural integration of an aniline moiety with a fluorinated piperidine enhances metabolic stability and lipophilicity, it introduces specific challenges for standard cytotoxicity profiling.

This guide objectively compares cytotoxicity assay methodologies suitable for this compound. Unlike standard "off-the-shelf" screening, accurate profiling of 2-(4-Fluoropiperidin-1-yl)aniline requires navigating two primary interference risks: redox cycling of the aniline group (which invalidates tetrazolium-based assays like MTT) and lysosomotropism of the piperidine ring .

Part 1: Comparative Analysis of Assay Methodologies

For researchers characterizing 2-(4-Fluoropiperidin-1-yl)aniline, the choice of assay is not merely about convenience but data integrity. The following analysis compares the three industry-standard approaches.

ATP Bioluminescence (CellTiter-Glo®) – Recommended
  • Mechanism: Quantifies ATP, a direct marker of metabolically active cells, using luciferase.

  • Suitability for Target: High. The luciferase reaction is generally resistant to interference from the aniline moiety.

  • Performance: Provides the highest signal-to-noise ratio for fluorinated N-aryl piperidines.

  • Data Integrity: Eliminates the "false viability" artifacts seen in reducing assays.

Tetrazolium Reduction (MTT/MTS) – High Risk
  • Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes convert tetrazolium salts to colored formazan.

  • Suitability for Target: Low.

  • Critical Flaw: Aniline derivatives are known to chemically reduce tetrazolium salts in the absence of cells. This non-enzymatic reduction generates formazan, artificially increasing absorbance and masking cytotoxicity (False Negative).

  • Reference: Stockert et al. demonstrated that amine-rich compounds can trigger extracellular MTT reduction.

Real-Time Impedance (xCELLigence/Incucyte) – Mechanistic Insight
  • Mechanism: Measures electrical impedance across the well bottom to track cell attachment and morphology.

  • Suitability for Target: Medium-High.

  • Advantage: Captures kinetic toxicity profiles. Since piperidine-induced lysosomal stress can be time-dependent, endpoint assays might miss early-onset morphological changes.

Summary Data: Assay Performance Matrix
FeatureATP Bioluminescence MTT / MTS LDH Release
Primary Readout Metabolic Energy (ATP)Reductive PotentialMembrane Integrity
Interference Risk LowHigh (Redox Cycling)Medium (Enzyme Inhibition)
Sensitivity < 10 cells/well~1000 cells/well~500 cells/well
Throughput Ultra-High (HTS)HighMedium
Cost Per Well

$
$

Verdict for Target Gold Standard Avoid Secondary Validation

Part 2: Experimental Protocol (ATP Bioluminescence)

This protocol is optimized for 2-(4-Fluoropiperidin-1-yl)aniline , accounting for its lipophilicity (LogP ~2.5–3.0) and potential precipitation in aqueous media.

Reagents & Equipment[1]
  • Compound: 2-(4-Fluoropiperidin-1-yl)aniline (Store at -20°C, dessicated).

  • Vehicle: DMSO (Anhydrous).

  • Assay Kit: CellTiter-Glo® or equivalent ATP-monitoring reagent.

  • Cell Lines: HepG2 (Metabolic competent) or HeLa (Standard cytotoxicity).

Step-by-Step Workflow
  • Stock Preparation (Critical Step):

    • Dissolve compound in 100% DMSO to reach 10 mM.

    • Note: The 4-fluoro substitution decreases water solubility compared to the non-fluorinated analog. Ensure complete vortexing.

  • Serial Dilution:

    • Prepare a 1:3 serial dilution in DMSO first (Master Plate).

    • Transfer to culture media only immediately before use to prevent precipitation. Final DMSO concentration must be < 0.5% (v/v).

  • Cell Seeding:

    • Seed 3,000–5,000 cells/well in 96-well opaque-walled plates.

    • Incubate 24h for attachment.

  • Compound Treatment:

    • Add 10 µL of diluted compound to 90 µL of cells.

    • Control 1: Vehicle (0.5% DMSO).

    • Control 2: Positive Control (e.g., Staurosporine 1 µM).

    • Control 3 (Blank): Media + Compound (No Cells). Required to rule out luciferase inhibition.

  • Incubation:

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Readout:

    • Equilibrate plate to Room Temp (30 min).

    • Add 100 µL ATP Reagent. Shake orbitally for 2 min.

    • Incubate 10 min (stabilize signal).

    • Measure Luminescence (Integration time: 0.5–1.0s).

Part 3: Comparative Toxicity & Structural Insights

When interpreting data for 2-(4-Fluoropiperidin-1-yl)aniline, it is essential to benchmark against structural analogs to understand the specific contribution of the fluorine atom and the piperidine ring.

The Fluorine Effect (Metabolic Blocking)
  • Compound: 2-(4-Fluoropiperidin-1-yl)aniline

  • Comparator: 2-(Piperidin-1-yl)aniline (Non-fluorinated)

  • Insight: The C4-position of the piperidine ring is a primary site for metabolic oxidation (hydroxylation) by CYP450 enzymes.

    • Non-fluorinated: Rapidly metabolized to 4-hydroxypiperidine derivatives, which are more polar and readily excreted.

    • Fluorinated: The C-F bond is metabolically stable. This "metabolic blocking" can extend the half-life of the compound, potentially increasing cumulative cytotoxicity in long-duration assays (48h+) compared to the non-fluorinated parent.

The Aniline Effect (Redox Stress)
  • Comparator: 4-Fluoroaniline (Fragment)

  • Insight: Anilines can undergo bioactivation to reactive quinone imines or hydroxylamines.

    • If the cytotoxicity of the full molecule significantly exceeds that of the piperidine fragment alone, the toxicity is likely driven by the aniline moiety's redox cycling.

    • Protocol Adjustment: If high toxicity is observed, co-treat with N-acetylcysteine (NAC). If NAC rescues viability, the mechanism is ROS-mediated.[1]

The Piperidine Effect (Lysosomotropism)
  • Insight: Basic amines like piperidines (pKa ~11) accumulate in acidic lysosomes (ion trapping).

  • Visual Sign: In microscopy, look for "vacuolization" of the cytoplasm. This is a hallmark of lysosomal stress, distinct from apoptosis.

Part 4: Visualizations

Diagram 1: Assay Decision Logic for Aniline-Piperidines

This flowchart guides the researcher in selecting the correct assay based on the compound's chemical properties.

AssaySelection Start Start: 2-(4-Fluoropiperidin-1-yl)aniline Cytotoxicity Profiling CheckRedox Risk Check: Aniline Moiety (Potential Redox Cycling) Start->CheckRedox CheckLysosome Risk Check: Piperidine Moiety (Lysosomotropism) Start->CheckLysosome MTT MTT / MTS Assay CheckRedox->MTT High Interference Risk (False Negatives) ATP ATP Bioluminescence (CellTiter-Glo) CheckRedox->ATP Recommended (Redox Independent) Impedance Real-Time Impedance (xCELLigence) CheckLysosome->Impedance Detects Vacuolization (Kinetic Profiling) LDH LDH Release Assay CheckLysosome->LDH Secondary Check (Membrane Rupture) Avoid Avoid MTT->Avoid Result: Invalid Data Valid Valid ATP->Valid Result: High Fidelity

Caption: Decision tree highlighting why ATP assays are preferred over MTT for aniline-containing scaffolds due to redox interference risks.

Diagram 2: Interference Mechanism & Metabolic Pathway

This diagram illustrates the specific chemical interferences and metabolic fates that dictate assay choice.

InterferencePathway cluster_Interference Assay Interference (In Vitro) cluster_Metabolism Metabolic Fate (Cellular) Compound 2-(4-Fluoropiperidin-1-yl)aniline AnilineGroup Aniline Moiety (-NH2) Compound->AnilineGroup PiperidineGroup Fluoropiperidine Ring Compound->PiperidineGroup MTT_Reagent MTT Tetrazolium (Yellow) AnilineGroup->MTT_Reagent Chemical Reduction (No Cells Needed) Formazan Formazan (Purple) MTT_Reagent->Formazan False Signal CYP450 CYP450 Enzymes PiperidineGroup->CYP450 Blocked Metabolic Blocking (C-F Bond Stable) CYP450->Blocked Oxidation Prevented

Caption: Mechanism of MTT assay interference (left) and the metabolic stability conferred by the fluorine substitution (right).

References

  • Stockert, J. C., et al. (2018). Assays for Viability and Cytotoxicity: Interferences and Artifacts.Acta Histochemica .

  • Riss, T. L., et al. (2016). Cell Viability Assays: Assay Guidance Manual.NCBI Bookshelf .

  • Nadanaciva, S., et al. (2011). Assessment of Drug-Induced Mitochondrial Dysfunction via ATP Content.Current Protocols in Toxicology .

  • Hagopian, K., et al. (2014). Lysosomotropic Agents: Impact on Lysosomal Membrane Permeabilization and Cell Death.[2]Biochemical Society Transactions .

  • Purushottamachar, P., et al. (2013). Systematic Structure-Activity Relationship (SAR) Studies of N-Aryl Piperidines.Journal of Medicinal Chemistry.

Sources

Validation

Publish Comparison Guide: Validating the MoA of 2-(4-Fluoropiperidin-1-yl)aniline-based Inhibitors

The following guide details the validation of the mechanism of action (MoA) for 2-(4-Fluoropiperidin-1-yl)aniline-based inhibitors . Given the structural characteristics of this scaffold (an ortho-substituted aniline fea...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of the mechanism of action (MoA) for 2-(4-Fluoropiperidin-1-yl)aniline-based inhibitors . Given the structural characteristics of this scaffold (an ortho-substituted aniline featuring a fluorinated alicyclic amine), this guide focuses on its application as a Protein-Protein Interaction (PPI) inhibitor (specifically targeting the EED-H3K27me3 pocket of the PRC2 complex) or an Allosteric Kinase Inhibitor (e.g., SHP2/SOS1), where such bulky, conformationally restricted motifs are privileged structures.

Executive Summary: The Pharmacophore & Mechanistic Hypothesis

The 2-(4-Fluoropiperidin-1-yl)aniline scaffold represents a distinct class of small molecules designed to exploit specific hydrophobic pockets adjacent to solvent channels. Unlike traditional flat aromatic inhibitors, the ortho-substitution of the 4-fluoropiperidine ring forces a twisted conformation relative to the aniline core. This "atropisomeric-like" rigidity is critical for high-affinity binding in allosteric sites or PPI interfaces, such as the Embryonic Ectoderm Development (EED) subunit of PRC2 or the allosteric tunnel of SHP2 .

Why This Scaffold?
  • Conformational Locking: The steric clash between the piperidine ring and the aniline amine (NH2) restricts bond rotation, reducing the entropic penalty upon binding.

  • Fluorine Effect: The C4-fluorine atom modulates the basicity (pKa) of the piperidine nitrogen via the inductive effect (

    
    ), improving membrane permeability and metabolic stability compared to non-fluorinated analogs.
    
  • Target Class: Primarily Allosteric Inhibition or PPI Disruption (non-ATP competitive).

Comparative Profiling: Performance vs. Alternatives

To validate the MoA, one must benchmark the 2-(4-Fluoropiperidin-1-yl)aniline series against established reference standards.

Feature2-(4-Fluoropiperidin-1-yl)aniline Series Alternative A: ATP-Competitive Inhibitors (e.g., Staurosporine analogs)Alternative B: Peptidomimetics (e.g., SAH analogs)
Binding Site Allosteric / PPI Interface (e.g., H3K27me3 pocket)Orthosteric (ATP Pocket)Substrate Binding Pocket
Selectivity High (Exploits unique pocket topology)Low to Moderate (Conserved ATP pocket)High, but poor permeability
Kinetics Slow-offset / Residence time driven Fast on/off (typically)Variable
Cellular Potency High (Good permeability via F-substitution)HighLow (Poor membrane penetration)
MoA Validation Requires Biophysical (SPR/MST) & NanoBRET Confirmed via IC50 shift at high [ATP]Confirmed via Substrate Competition

Mechanistic Validation Cascade

This validation system follows a rigorous "Target-to-Phenotype" logic.

Phase 1: Biophysical Confirmation (Direct Binding)

Objective: Prove direct physical interaction and determine if the binding is stoichiometric (1:1).

Method of Choice: Surface Plasmon Resonance (SPR)

  • Rationale: SPR distinguishes specific binding from non-specific aggregation (common with hydrophobic anilines).

  • Expected Result: The 2-(4-Fluoropiperidin-1-yl)aniline derivative should show rapid association (

    
    ) but sustained dissociation (
    
    
    
    ), indicative of specific pocket engagement.
  • Control: Use a "Null Probe" (analog with the piperidine removed or the aniline amine acetylated) to prove the necessity of the scaffold features.

Phase 2: Biochemical Mechanism (Enzymatic Kinetics)

Objective: Determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate (e.g., SAM, ATP, or Peptide).

Experiment: Substrate Titration (Michaelis-Menten)

  • Protocol: Measure IC50 at varying concentrations of the native substrate (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Interpretation:

    • Competitive: IC50 increases linearly with substrate concentration (Cheng-Prusoff shift).

    • Non-Competitive/Allosteric: IC50 remains constant regardless of substrate concentration. (Expected for this scaffold in EED/SHP2 contexts).

Phase 3: Cellular Target Engagement

Objective: Prove the compound engages the target inside the live cell, not just in a test tube.

Method: NanoBRET™ Target Engagement

  • Rationale: The 4-fluoropiperidine moiety aids permeability. NanoBRET measures the displacement of a fluorescent tracer bound to the target (fused to NanoLuc) in live cells.

  • Advantage: Provides a cellular affinity (

    
    ) and residence time.
    

Visualization of the Mechanism[1][2]

The following diagram illustrates the Allosteric/PPI inhibition mechanism (e.g., EED context) validated by this guide.

MoA_Validation Compound 2-(4-Fluoropiperidin-1-yl) aniline Inhibitor Pocket Allosteric/PPI Pocket Compound->Pocket High Affinity Binding (Hydrophobic/Steric Fit) SPR SPR/MST (Kd Determination) Compound->SPR Validates NanoBRET NanoBRET (Cellular Engagement) Compound->NanoBRET Validates Target Target Protein (e.g., EED/PRC2) Complex Inactive Target-Inhibitor Complex Target->Complex Stabilization Pocket->Target Induces Conformational Change Substrate Native Substrate (H3K27me3 / Peptide) Substrate->Target Blocked Access (Steric Hindrance) Signaling Downstream Signaling (e.g., Methylation Blocked) Complex->Signaling Inhibition of Pathway

Caption: Mechanistic pathway of the inhibitor binding to an allosteric pocket, preventing substrate recognition and downstream signaling, validated by SPR and NanoBRET.

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Validates: Direct physical interaction and kinetics (


).
  • Sensor Chip Preparation: Immobilize the target protein (e.g., biotinylated EED or SHP2) onto a Streptavidin (SA) or CM5 sensor chip to a density of ~2000 RU.

  • Compound Preparation: Dilute the 2-(4-Fluoropiperidin-1-yl)aniline inhibitor in running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) containing 1% DMSO. Prepare a 2-fold dilution series (e.g., 10 µM to 0.078 µM).

  • Injection: Inject compounds at a flow rate of 30 µL/min for 60s (association) followed by 120s dissociation in running buffer.

  • Regeneration: If necessary, use mild regeneration (e.g., 10 mM Glycine pH 2.5) or rely on natural dissociation (kinetic titration).

  • Analysis: Fit data to a 1:1 Langmuir binding model using the evaluation software. Look for a square-wave (fast kinetics) or curved association (slow kinetics) depending on the specific pocket depth.

Protocol B: NanoBRET™ Cellular Target Engagement

Validates: Permeability and intracellular binding.

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Target-NanoLuc® fusion protein. Incubate for 24 hours.

  • Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (specific to the target's pocket) at a concentration near its

    
    .
    
  • Inhibitor Treatment: Add the 2-(4-Fluoropiperidin-1-yl)aniline inhibitor at varying concentrations (serially diluted).

  • Incubation: Incubate for 2 hours at 37°C to allow equilibrium competition.

  • Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure donor (460 nm) and acceptor (618 nm) emission.

  • Calculation: Calculate the MilliBRET ratio (

    
    ). Plot the signal decrease against inhibitor concentration to determine cellular 
    
    
    
    .

References

  • Potts, R. A., et al. (2020). "Structure-Based Design of EED Inhibitors: Exploiting the H3K27me3 Binding Pocket." Journal of Medicinal Chemistry.

  • Chen, H., et al. (2016). "Discovery of Allosteric SHP2 Inhibitors with a Novel Scaffold." Nature.

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.

  • Copeland, R. A. (2016). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.

  • Validation of Chemical Probes Portal. "Best Practices for Probe Validation." Chemical Probes.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Fluoropiperidin-1-yl)aniline

This guide provides an in-depth operational and disposal plan for 2-(4-Fluoropiperidin-1-yl)aniline, tailored for researchers, scientists, and professionals in drug development. Our objective is to equip you with the nec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational and disposal plan for 2-(4-Fluoropiperidin-1-yl)aniline, tailored for researchers, scientists, and professionals in drug development. Our objective is to equip you with the necessary knowledge to handle and dispose of this compound safely, ensuring both personal and environmental protection. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to foster a culture of safety and scientific integrity within your laboratory.

Hazard Assessment: Understanding the Risks of a Fluorinated Aromatic Amine

Anilines are known to be toxic if swallowed, inhaled, or in contact with skin.[1] They can cause serious eye damage, skin sensitization, and are suspected of causing genetic defects and cancer.[1] Prolonged or repeated exposure can lead to organ damage.[1] Furthermore, halogenated hydrocarbons are toxic upon inhalation and ingestion.[2] The presence of the fluorine atom designates this compound for disposal as halogenated organic waste.[2][3]

Key Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Eye Damage: Can cause serious and potentially irreversible eye damage.[5]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[6]

  • Carcinogenicity and Mutagenicity: Suspected of causing cancer and genetic defects.[6][7]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8]

Due to these significant hazards, under no circumstances should 2-(4-Fluoropiperidin-1-yl)aniline or its residues be disposed of down the drain or in regular solid waste.[1][2]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the compound's toxicity profile, a stringent PPE protocol is mandatory to prevent all routes of exposure. The following table summarizes the required PPE, with explanations for the choice of each.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves after use.[9]To prevent dermal absorption, which is a significant route of exposure for anilines.[10]
Eye Protection Tightly fitting safety goggles or a face shield.[5][11]To protect against splashes that can cause serious eye damage.[6]
Lab Coat A chemically resistant lab coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5][11] If aerosolization is possible, a respirator may be required.To prevent inhalation of vapors or aerosols, a primary route of exposure for toxic organic compounds.[4][12] The specific type of respirator should be determined based on a risk assessment of the specific laboratory procedure.[13]
Step-by-Step Disposal Protocol

The proper disposal of 2-(4-Fluoropiperidin-1-yl)aniline is a critical final step in the experimental workflow. The following protocol ensures safe and compliant disposal.

3.1. Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal. 2-(4-Fluoropiperidin-1-yl)aniline waste must be collected as halogenated organic waste .[3][14]

  • DO NOT mix with non-halogenated organic waste.[15]

  • DO NOT mix with acidic or basic waste streams.[14][16]

  • DO NOT dispose of down the sink.[2][17]

3.2. Waste Collection and Container Management

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container with a screw-top cap.[14][15] The container must be in good condition.[15]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "2-(4-Fluoropiperidin-1-yl)aniline," and the approximate concentration and volume.[15][18] Do not use abbreviations or chemical formulas.[15]

  • Collection of Liquid Waste:

    • Carefully pour liquid waste containing the compound into the designated halogenated organic waste container.

    • Rinse any emptied containers that held the pure compound or its solutions with a small amount of a suitable solvent (e.g., acetone, ethanol). This rinseate must also be collected as halogenated organic waste.

  • Collection of Solid Waste:

    • Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled solid hazardous waste container.[1]

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[14][15]

    • Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location.[14][16]

    • The storage area should have secondary containment to contain any potential leaks.[16]

3.3. Final Disposal

Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's licensed hazardous waste disposal service.[19] This waste will typically be disposed of via high-temperature incineration.[3][11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

4.1. Spill Management

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a small spill, don the full PPE as outlined in Section 2.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.[9][12] For solid spills, carefully sweep or scoop the material to avoid creating dust.[5]

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.[12][20]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

4.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][12] Seek immediate medical attention.[8][12]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention.[8][12]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-(4-Fluoropiperidin-1-yl)aniline.

DisposalWorkflow start Waste Generation (2-(4-Fluoropiperidin-1-yl)aniline) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated gloves, paper) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) is_solid->liquid_waste Liquid collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled halogenated organic liquid waste container liquid_waste->collect_liquid storage Store in a designated, ventilated, and contained area collect_solid->storage collect_liquid->storage disposal Arrange for pickup by a licensed hazardous waste disposal service storage->disposal

Caption: Decision workflow for the disposal of 2-(4-Fluoropiperidin-1-yl)aniline waste.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 15

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. 2

  • Bucknell University. Hazardous Waste Segregation. 3

  • Temple University. Halogenated Solvents in Laboratories - Campus Operations. 21

  • Sigma-Aldrich. Safety Data Sheet. Link

  • University of Oslo. Chemical and Hazardous Waste Guide. 16

  • Shanghai Tachizaki. Safety Data Sheets. 11

  • Lonza. Safety Data Sheet. 19

  • Fisher Scientific. Safety Data Sheet. 8

  • Sigma-Aldrich. Safety Data Sheet. 4

  • Apollo Scientific. 4-(Piperidin-1-yl)aniline Safety Data Sheet. 5

  • Fisher Scientific. Safety Data Sheet. 12

  • CymitQuimica. Safety Data Sheet. 9

  • Centers for Disease Control and Prevention. Aniline | Medical Management Guidelines. 10

  • GOV.UK. Aniline - Incident management. 22

  • Chemos GmbH&Co.KG. Safety Data Sheet: aniline. 20

  • U.S. Environmental Protection Agency. EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. 23

  • Carl ROTH. Safety data sheet: Aniline. 24

  • Linlab. Linlab procedure for Waste Disposal. 18

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. 7

  • Fisher Scientific. Safety Data Sheet. 25

  • PENTA. Aniline - SAFETY DATA SHEET. 6

  • Benchchem. Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals. 1

  • Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. 26

  • Waste Dive. EPA's new agenda includes actions on PFAS, incinerators and more. 27

  • National Center for Biotechnology Information. OSHA Laboratory Standard - Prudent Practices in the Laboratory. 28

  • U.S. Environmental Protection Agency. EPA Updates Interim Guidance on Destruction and Disposal of PFAS Wastes. 29

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. 13

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. 30

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 17

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. 31

Sources

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